Product packaging for Cathepsin C-IN-5(Cat. No.:)

Cathepsin C-IN-5

Cat. No.: B12398435
M. Wt: 436.9 g/mol
InChI Key: CVEIEBFUSJRUSP-UHFFFAOYSA-N
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Description

Cathepsin C-IN-5 is a useful research compound. Its molecular formula is C21H17ClN6OS and its molecular weight is 436.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17ClN6OS B12398435 Cathepsin C-IN-5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H17ClN6OS

Molecular Weight

436.9 g/mol

IUPAC Name

N-[3-[[5-chloro-2-[(5-thiophen-3-yl-2-pyridinyl)amino]pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C21H17ClN6OS/c1-13(29)25-16-3-2-4-17(9-16)26-20-18(22)11-24-21(28-20)27-19-6-5-14(10-23-19)15-7-8-30-12-15/h2-12H,1H3,(H,25,29)(H2,23,24,26,27,28)

InChI Key

CVEIEBFUSJRUSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=NC=C(C=C3)C4=CSC=C4

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Cathepsin C-IN-5: A Non-Covalent Approach to Anti-Inflammatory Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Cathepsin C-IN-5 emerges as a potent and selective inhibitor of Cathepsin C (CatC), a crucial enzyme in the activation cascade of several neutrophil serine proteases (NSPs).[1][2] Distinct from many existing Cathepsin C inhibitors that rely on covalent modification of the enzyme's active site, this compound operates through a non-peptidyl, non-covalent mechanism of action .[1][3] This characteristic presents a promising avenue for developing anti-inflammatory therapeutics with potentially improved safety profiles, avoiding the reactivity and metabolic instability associated with electrophilic "warhead" groups common in covalent inhibitors.[3]

Core Mechanism: Interruption of the Neutrophil Serine Protease Activation Cascade

Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the maturation of NSPs, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (Cat G).[2][3] These proteases, once activated, are key mediators of the inflammatory response. In pathological conditions characterized by excessive neutrophil activity, such as certain chronic inflammatory and autoimmune diseases, the over-activation of NSPs can lead to significant tissue damage.[3][4]

This compound directly targets and inhibits the enzymatic activity of Cathepsin C.[1][2] By binding to the enzyme non-covalently, it prevents Cathepsin C from cleaving and activating its downstream NSP substrates.[1][3] This interruption of the activation cascade leads to a reduction in the levels of active NSPs, thereby mitigating the pro-inflammatory effects and demonstrating therapeutic potential in inflammatory disease models.[1][2]

Cathepsin_C_Signaling_Pathway cluster_inhibition Mechanism of this compound cluster_pathway Physiological Pathway CatC_IN_5 This compound CatC Cathepsin C (Dipeptidyl Peptidase I) CatC_IN_5->CatC Non-covalent Inhibition pro_NSPs pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CatG) CatC->pro_NSPs Activation (Proteolytic Cleavage) active_NSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) Inflammation Inflammation & Tissue Damage active_NSPs->Inflammation

Figure 1. Signaling pathway illustrating the inhibitory action of this compound.

Quantitative Analysis of Inhibitory Potency and Selectivity

This compound, also identified as compound SF38, demonstrates high potency for Cathepsin C with significant selectivity over other cathepsin family members.[1][2] This selectivity is a critical attribute, as off-target inhibition of other cathepsins can lead to undesirable side effects.

Target Enzyme/Cell LineIC50 ValueReference
Enzymatic Assays
Cathepsin C59.9 nM[1][2]
Cathepsin L4.26 µM[1][2]
Cathepsin S>5 µM[1][2]
Cathepsin B>5 µM[1][2]
Cathepsin K>5 µM[1][2]
Cell-Based Assays
THP-1 cells115.4 nM[1]
U937 cells70.2 nM[1]

Table 1. Summary of IC50 values for this compound against various cathepsins and in cellular assays.

In Vivo Efficacy and Pharmacokinetic Profile

In preclinical animal models of acute lung injury (ALI), oral administration of this compound resulted in a dose-dependent decrease in pro-inflammatory cytokines such as TNF-α, IL-6, and GM-CSF, while increasing the anti-inflammatory cytokine IL-10.[1] The compound also exhibits good oral bioavailability, with a reported value (F) of 42.07% in mice.[1] Toxicological studies in mice indicated no significant weight loss or toxic reactions at doses up to 1500 mg/kg.[1]

ParameterValueSpeciesReference
Oral Bioavailability (F)42.07%ICR Mice[1]
Acute ToxicityNo significant toxicity up to 1500 mg/kgICR Mice[1]

Table 2. Pharmacokinetic and toxicological data for this compound.

Detailed Experimental Protocols

The following methodologies are based on standard assays for characterizing Cathepsin C inhibitors.

Enzymatic Inhibition Assay (In Vitro)

This protocol outlines the general procedure for determining the IC50 value of an inhibitor against recombinant human Cathepsin C.

References

Cathepsin C-IN-5: A Selective Dipeptidyl Peptidase I Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cathepsin C (also known as Dipeptidyl Peptidase I or DPP-I) is a lysosomal cysteine protease that plays a pivotal role in the activation of several pro-inflammatory serine proteases in immune cells. Its activity is implicated in the pathogenesis of numerous inflammatory diseases, making it a compelling therapeutic target. Cathepsin C-IN-5 is a potent, selective, and orally bioavailable small molecule inhibitor of Cathepsin C. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, in vitro and in vivo efficacy, and detailed experimental protocols relevant to its study. The information presented herein is intended to support researchers and drug development professionals in their investigation of this compound as a potential therapeutic agent for inflammatory disorders.

Introduction to Cathepsin C (Dipeptidyl Peptidase I)

Cathepsin C is a crucial enzyme in the activation cascade of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3][4] These proteases, upon activation, are involved in tissue damage and the inflammatory response characteristic of various diseases.[1][2][3][4] By inhibiting Cathepsin C, the activation of these downstream proteases is diminished, thereby presenting a therapeutic strategy for controlling inflammation.[1][2][3][4]

This compound: Inhibitory Profile and Selectivity

This compound (also referred to as compound SF38) demonstrates potent and selective inhibition of Cathepsin C.[5][6] The inhibitory activity has been quantified through half-maximal inhibitory concentration (IC50) values against Cathepsin C and other related cathepsins.

Table 1: In Vitro Inhibitory Activity of this compound against Various Cathepsins [5][6]

Target EnzymeIC50
Cathepsin C59.9 nM
Cathepsin L4.26 µM
Cathepsin S>5 µM
Cathepsin B>5 µM
Cathepsin K>5 µM

The data clearly indicates a high degree of selectivity for Cathepsin C over other tested cathepsins.

In Vitro Cellular Activity

The inhibitory effect of this compound has also been demonstrated in cellular assays using the human monocytic cell lines THP-1 and U937.[5][6]

Table 2: Inhibitory Activity of this compound in Cellular Assays [5][6]

Cell LineIC50
THP-1115.4 nM
U93770.2 nM

In Vivo Efficacy in a Model of Acute Lung Injury

The anti-inflammatory potential of this compound has been evaluated in a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI).[5][6] Oral administration of this compound resulted in a dose-dependent reduction of pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10.

Table 3: In Vivo Pharmacological Properties of this compound [5][6]

ParameterValueSpecies
Bioavailability (F)42.07%ICR mice
Toxicity (1500 mg/kg)No significant weight loss or toxic reaction within 7 daysICR mice

Table 4: Effect of this compound on Cytokine Levels in an LPS-Induced ALI Mouse Model [5][6]

Treatment Group (Oral Dose)TNF-αIL-6GM-CSFIL-10
2 mg/kgDecreasedDecreasedDecreasedIncreased
10 mg/kgDecreasedDecreasedDecreasedIncreased
50 mg/kgDecreasedDecreasedDecreasedIncreased
(Direction of change is indicated relative to the LPS-treated control group)

Signaling Pathway and Experimental Workflows

Dipeptidyl Peptidase I (Cathepsin C) Signaling Pathway

The following diagram illustrates the central role of Dipeptidyl Peptidase I (Cathepsin C) in the activation of neutrophil serine proteases.

DPP1_Signaling_Pathway cluster_bone_marrow Bone Marrow (Neutrophil Maturation) cluster_inflammation Site of Inflammation Pro_NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-CG, pro-PR3) DPP1 Dipeptidyl Peptidase I (Cathepsin C) Pro_NSPs->DPP1 Activation Active_NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) DPP1->Active_NSPs Active_NSPs_released Released Active NSPs Tissue_Damage Tissue Damage & Inflammation Active_NSPs_released->Tissue_Damage Degradation of Extracellular Matrix Cathepsin_C_IN_5 This compound Cathepsin_C_IN_5->DPP1 Inhibition

Caption: Cathepsin C (DPP-I) activation of neutrophil serine proteases.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in an LPS-induced acute lung injury model.

InVivo_Workflow start Start acclimatization Animal Acclimatization (e.g., C57BL/6 mice) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping drug_admin Oral Administration (Vehicle or this compound) grouping->drug_admin lps_induction LPS-Induced ALI (Intratracheal Instillation) drug_admin->lps_induction monitoring Monitoring of Animals (e.g., 24 hours) lps_induction->monitoring sample_collection Sample Collection (BALF, Blood, Lung Tissue) monitoring->sample_collection analysis Cytokine Analysis (ELISA or Multiplex Assay) sample_collection->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of this compound.

Experimental Protocols

The following are representative protocols for key experiments. These should be adapted and optimized for specific laboratory conditions and reagents.

In Vitro Cathepsin C Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the IC50 of an inhibitor against recombinant Cathepsin C.

Materials:

  • Recombinant human Cathepsin C

  • This compound

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, containing 2.5 mM DTT and 2.5 mM EDTA)

  • Fluorogenic substrate (e.g., (H-Ser-Tyr)2-AMC)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations.

  • In the wells of the microplate, add the diluted inhibitor or vehicle (DMSO in Assay Buffer for control).

  • Add recombinant Cathepsin C to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic reading on a fluorometric plate reader (e.g., excitation at 380 nm and emission at 460 nm) at 37°C for a specified duration (e.g., 30 minutes).

  • Calculate the rate of reaction (slope of fluorescence versus time).

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Cell Viability Assay in THP-1 and U937 Cells (MTS Assay)

This protocol outlines a method to assess the cytotoxicity of this compound.

Materials:

  • THP-1 or U937 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTS reagent

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Seed THP-1 or U937 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere or stabilize overnight.[8]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[8]

  • Measure the absorbance at 490 nm using a spectrophotometric plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

LPS-Induced Acute Lung Injury in Mice

This protocol provides a general framework for an in vivo ALI model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for oral administration

  • Anesthesia

  • Surgical tools for intratracheal instillation

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

  • Administer this compound or vehicle orally at the desired doses (e.g., 2, 10, 50 mg/kg).[5][6]

  • After a specified time (e.g., 1 hour), anesthetize the mice.

  • Induce acute lung injury by intratracheal instillation of LPS (e.g., 10 µg in 50 µL saline).[9] The control group receives intratracheal saline.

  • Allow the animals to recover and monitor them for a set period (e.g., 24 hours).

  • At the end of the experiment, euthanize the mice and collect bronchoalveolar lavage fluid (BALF), blood, and lung tissue for analysis.

  • Analyze BALF for total and differential cell counts.

  • Measure cytokine levels (e.g., TNF-α, IL-6, IL-10) in BALF, serum, or lung homogenates using ELISA or multiplex assays.[5][6]

Conclusion

This compound is a highly selective and potent inhibitor of Dipeptidyl Peptidase I with demonstrated efficacy in both in vitro cellular models and in vivo models of inflammation. Its favorable pharmacokinetic profile, including oral bioavailability, makes it a promising candidate for further investigation as a therapeutic agent for a range of inflammatory diseases driven by neutrophil serine proteases. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

The Role of Cathepsin C-IN-5 in the Inhibition of Neutrophil Serine Protease Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin C (CTSC), a lysosomal cysteine protease, is a critical upstream activator of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). These NSPs are key mediators of tissue damage and inflammation in a variety of chronic inflammatory diseases. Consequently, the inhibition of Cathepsin C presents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of Cathepsin C-IN-5, a potent and selective inhibitor of Cathepsin C. We will explore its mechanism of action, present its inhibitory activity through comprehensive data, detail relevant experimental protocols, and illustrate the underlying biological pathways and experimental workflows.

Introduction to Cathepsin C and Neutrophil Serine Proteases

Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a ubiquitously expressed lysosomal cysteine protease.[1] Its primary physiological role is the activation of pro-inflammatory serine proteases within immune cells.[2] In neutrophils, Cathepsin C is responsible for the proteolytic processing of the inactive zymogens of NSPs (pro-NSPs) into their active forms.[3] This activation occurs through the removal of an N-terminal dipeptide from the pro-NSP sequence.[4]

The activation of NSPs is a critical step in the maturation of neutrophils in the bone marrow.[3] Once activated, these proteases are stored in azurophilic granules and released upon neutrophil activation at sites of inflammation.[2] While essential for host defense against pathogens, dysregulated NSP activity contributes to the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[2] By targeting the upstream activator, Cathepsin C, it is possible to reduce the activity of multiple NSPs simultaneously, offering a powerful therapeutic approach.[5]

This compound: A Potent and Selective Inhibitor

This compound (also known as compound SF38) is a potent, selective, and orally active non-peptidyl, non-covalent inhibitor of Cathepsin C.[6] Its development represents a significant advancement in the pursuit of therapeutic agents targeting the Cathepsin C-NSP axis.

Mechanism of Action

This compound directly inhibits the enzymatic activity of Cathepsin C, thereby preventing the activation of pro-NSPs.[6] By blocking this crucial activation step, this compound effectively reduces the levels of active neutrophil serine proteases, which in turn is expected to ameliorate the tissue damage and inflammation driven by these proteases.[6]

Data Presentation

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme/Cell LineIC50 Value
Enzymatic Assays
Cathepsin C59.9 nM[6]
Cathepsin L4.26 µM[6]
Cathepsin S>5 µM[6]
Cathepsin B>5 µM[6]
Cathepsin K>5 µM[6]
Cell-Based Assays
THP-1 cells115.4 nM[6]
U937 cells70.2 nM[6]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Acute Lung Injury

Dosage (Oral)Effect on Cytokine Levels
2 mg/kgDose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-6, GM-CSF) and increase in the anti-inflammatory cytokine (IL-10).[6]
10 mg/kgDose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-6, GM-CSF) and increase in the anti-inflammatory cytokine (IL-10).[6]
50 mg/kgDose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-6, GM-CSF) and increase in the anti-inflammatory cytokine (IL-10).[6]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValue
Oral Bioavailability (F)42.07% (at 10 mg/kg p.o. and 2 mg/kg i.v.)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Cathepsin C inhibitors like this compound.

Cathepsin C Enzymatic Activity Assay (Fluorometric)

This protocol describes a general method for measuring the enzymatic activity of Cathepsin C, which can be adapted for inhibitor screening.

Materials:

  • Cathepsin C enzyme

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

  • Fluorogenic substrate (e.g., (H-Gly-Phe)2-AMC)

  • Inhibitor (e.g., this compound)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add the assay buffer.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the Cathepsin C enzyme to all wells except the no-enzyme control and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Neutrophil Elastase Activity Assay in Neutrophil Lysates

This protocol outlines a method to assess the inhibitory effect of this compound on the activity of neutrophil elastase in a cellular context.

Materials:

  • Isolated human neutrophils

  • Lysis Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.4)

  • Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • This compound

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Culture neutrophils in the presence of various concentrations of this compound for a sufficient duration to affect Cathepsin C-mediated NSP activation (e.g., 24-48 hours).

  • Harvest the neutrophils and lyse the cells using the lysis buffer.

  • Clarify the lysates by centrifugation to remove cellular debris.

  • In a 96-well plate, add the neutrophil lysates.

  • Add the fluorogenic neutrophil elastase substrate to each well.

  • Measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Determine the rate of reaction and calculate the percent inhibition of neutrophil elastase activity at each concentration of this compound to determine the cellular IC50.

LPS-Induced Acute Lung Injury (ALI) in Mice

This protocol provides a general framework for an in vivo model of ALI to evaluate the efficacy of this compound.

Materials:

  • C57BL/6 mice (or other suitable strain)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle control

  • Anesthesia

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for cytokine measurement (TNF-α, IL-6, GM-CSF, IL-10)

Procedure:

  • Acclimatize mice to laboratory conditions.

  • Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) at specified doses (e.g., 2, 10, 50 mg/kg).[6]

  • After a pre-determined time (e.g., 1 hour), induce acute lung injury by intratracheal or intranasal administration of LPS.

  • At a specified time point post-LPS administration (e.g., 24 hours), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.

  • Process the BAL fluid to separate the cellular and supernatant fractions.

  • Measure the concentrations of pro-inflammatory (TNF-α, IL-6, GM-CSF) and anti-inflammatory (IL-10) cytokines in the BAL fluid supernatant using ELISA kits.[6]

  • Analyze the data to determine the effect of this compound on the inflammatory response in the lungs.

Visualizations

Signaling Pathway

CathepsinC_Pathway cluster_BoneMarrow Bone Marrow Progenitor Cell cluster_Inflammation Site of Inflammation pro-NSPs pro-Neutrophil Serine Proteases (pro-NE, pro-CG, pro-PR3) Active_NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) pro-NSPs->Active_NSPs Activation (Dipeptide Cleavage) CatC Cathepsin C (CTSC/DPPI) CatC->pro-NSPs Activates Mature_Neutrophil Mature Neutrophil (in circulation) Active_NSPs->Mature_Neutrophil Stored in Azurophil Granules CatC_IN_5 This compound CatC_IN_5->CatC Inhibits Released_NSPs Released Active NSPs Mature_Neutrophil->Released_NSPs Degranulation Tissue_Damage Tissue Damage & Inflammation Released_NSPs->Tissue_Damage Proteolysis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay: Determine IC50 against Cathepsin C Selectivity_Assay Selectivity Profiling: Test against other Cathepsins Enzyme_Assay->Selectivity_Assay PK_Study Pharmacokinetic Study: Determine oral bioavailability in mice Enzyme_Assay->PK_Study Lead Candidate Cell_Assay Cell-Based Assay: Measure inhibition in THP-1/U937 cells Selectivity_Assay->Cell_Assay ALI_Model LPS-Induced ALI Model in Mice PK_Study->ALI_Model Dosing Administer this compound (p.o.) ALI_Model->Dosing LPS_Challenge Induce Lung Injury with LPS Dosing->LPS_Challenge BAL_Collection Collect Bronchoalveolar Lavage Fluid LPS_Challenge->BAL_Collection Cytokine_Analysis Measure Cytokine Levels (ELISA) BAL_Collection->Cytokine_Analysis

References

Investigating the Anti-inflammatory Properties of Cathepsin C-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Cathepsin C-IN-5, a potent and selective inhibitor of Cathepsin C. This document details the molecule's mechanism of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for researchers seeking to investigate its therapeutic potential.

Introduction to Cathepsin C and its Role in Inflammation

Cathepsin C, a lysosomal cysteine protease, plays a critical role in the activation of several pro-inflammatory serine proteases within immune cells.[1] By cleaving N-terminal dipeptides, Cathepsin C activates neutrophil serine proteases (NSPs) such as neutrophil elastase, cathepsin G, and proteinase 3.[1] These activated NSPs are key mediators of the inflammatory response and have been implicated in the pathophysiology of various inflammatory diseases.[2] Inhibition of Cathepsin C, therefore, represents a promising therapeutic strategy for mitigating inflammation.[3]

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound SF38) is a potent, selective, and orally active inhibitor of Cathepsin C.[4] Its inhibitory activity against Cathepsin C and other related cathepsins is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50
Cathepsin C59.9 nM[4]
Cathepsin L4.26 µM[4]
Cathepsin S>5 µM[4]
Cathepsin B>5 µM[4]
Cathepsin K>5 µM[4]

Anti-inflammatory Effects of this compound

In Vitro Inhibition of Cathepsin C Activity in Human Monocytic Cell Lines

This compound has demonstrated potent inhibition of Cathepsin C activity in the human monocytic cell lines THP-1 and U937.[4]

Table 2: Inhibition of Cathepsin C Activity in Cell-Based Assays
Cell LineIC50
THP-1115.4 nM[4]
U93770.2 nM[4]
In Vivo Anti-inflammatory Activity in a Murine Model of Acute Lung Injury

In a preclinical model of lipopolysaccharide (LPS)-induced acute lung injury (ALI) in C57BL/6 mice, oral administration of this compound demonstrated significant anti-inflammatory effects. The inhibitor modulated the cytokine profile in the bronchoalveolar lavage fluid (BALF), leading to a dose-dependent decrease in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10.[4]

Table 3: In Vivo Efficacy of this compound in a Murine ALI Model
Treatment GroupDose (mg/kg, p.o.)TNF-α Level in BALFIL-6 Level in BALFGM-CSF Level in BALFIL-10 Level in BALF
Vehicle Control-IncreasedIncreasedIncreasedDecreased
This compound2Decreased[4]Decreased[4]Decreased[4]Increased[4]
This compound10Further Decreased[4]Further Decreased[4]Further Decreased[4]Further Increased[4]
This compound50Markedly Decreased[4]Markedly Decreased[4]Markedly Decreased[4]Markedly Increased[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of Cathepsin C. This inhibition prevents the activation of neutrophil serine proteases, which are key drivers of inflammation.

Cathepsin_C_Inhibition_Pathway cluster_Progenitor_Cell Neutrophil Progenitor Cell (Bone Marrow) cluster_Mature_Neutrophil Mature Neutrophil (Circulation) Pro-NSPs Pro-Neutrophil Serine Proteases (Pro-NE, Pro-CG, Pro-PR3) Cathepsin_C Cathepsin C Pro-NSPs->Cathepsin_C Activation Active_NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) Cathepsin_C->Active_NSPs Activation Cathepsin_C_IN_5 This compound Cathepsin_C_IN_5->Cathepsin_C Inhibition Inflammation Inflammation Active_NSPs->Inflammation Promotion

Mechanism of this compound Action
Experimental Workflow for In Vivo Anti-inflammatory Studies

The following diagram outlines a typical workflow for evaluating the anti-inflammatory efficacy of this compound in a murine model of acute lung injury.

In_Vivo_Experimental_Workflow Animal_Model C57BL/6 Mice Treatment_Groups Treatment Groups: - Vehicle Control - this compound (2, 10, 50 mg/kg, p.o.) Animal_Model->Treatment_Groups ALI_Induction Induction of Acute Lung Injury (LPS, 20 mg/kg, i.t.) Treatment_Groups->ALI_Induction BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection ALI_Induction->BALF_Collection Cytokine_Analysis Cytokine Analysis (ELISA for TNF-α, IL-6, GM-CSF, IL-10) BALF_Collection->Cytokine_Analysis Data_Analysis Data Analysis and Interpretation Cytokine_Analysis->Data_Analysis

In Vivo Anti-inflammatory Experimental Workflow

Detailed Experimental Protocols

In Vivo Acute Lung Injury (ALI) Model

Objective: To induce acute lung injury in mice to evaluate the anti-inflammatory effects of this compound.

Materials:

  • C57BL/6 male mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Acclimatize mice for at least one week prior to the experiment.

  • Randomly assign mice to treatment groups (vehicle control and this compound at 2, 10, and 50 mg/kg).

  • Administer this compound or vehicle control via oral gavage one hour prior to LPS challenge.

  • Anesthetize mice via intraperitoneal injection of ketamine/xylazine.

  • Induce ALI by intratracheal instillation of LPS (20 mg/kg) in a small volume of sterile PBS (e.g., 50 µL).

  • Monitor mice for signs of distress.

  • At a predetermined time point (e.g., 6-24 hours post-LPS), euthanize the mice for sample collection.

Bronchoalveolar Lavage (BAL) Fluid Collection

Objective: To collect BAL fluid for the analysis of inflammatory cells and cytokines.

Materials:

  • Euthanized mice from the ALI model

  • Tracheal cannula (e.g., 20G catheter)

  • Suture thread

  • Ice-cold, sterile PBS

  • 1 mL syringe

  • Microcentrifuge tubes

Procedure:

  • Following euthanasia, expose the trachea through a midline cervical incision.

  • Carefully insert a tracheal cannula and secure it with a suture.

  • Instill 0.5-1 mL of ice-cold sterile PBS into the lungs via the cannula.

  • Gently aspirate the fluid and collect it in a microcentrifuge tube kept on ice.

  • Repeat the lavage process 2-3 times, pooling the collected fluid.

  • Centrifuge the BAL fluid at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis and store at -80°C.

  • The cell pellet can be resuspended for cell counting and differential analysis.

Cytokine Measurement by ELISA

Objective: To quantify the levels of TNF-α, IL-6, GM-CSF, and IL-10 in the BAL fluid supernatant.

Materials:

  • BAL fluid supernatant

  • Commercially available ELISA kits for mouse TNF-α, IL-6, GM-CSF, and IL-10

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

In Vitro Cell Culture and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in THP-1 and U937 cells.

Materials:

  • THP-1 and U937 cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Culture THP-1 and U937 cells in suspension according to standard protocols.

  • Seed the cells into a 96-well plate at an appropriate density.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cathepsin C Enzyme Activity Assay

Objective: To measure the enzymatic activity of Cathepsin C and the inhibitory effect of this compound.

Materials:

  • Recombinant human Cathepsin C

  • Fluorogenic Cathepsin C substrate (e.g., (H-Gly-Arg)2-AMC)

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5)

  • This compound

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of recombinant Cathepsin C in the assay buffer.

  • In the wells of a black microplate, add the assay buffer, this compound at various concentrations, and the Cathepsin C enzyme.

  • Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition at each concentration of this compound and calculate the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of Cathepsin C with demonstrated anti-inflammatory activity in both in vitro and in vivo models. Its ability to modulate cytokine production in a model of acute lung injury highlights its potential as a therapeutic agent for inflammatory diseases. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological properties and therapeutic applications of this promising compound.

References

The Impact of Cathepsin C-IN-5 on Cytokine Production in Inflammatory Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cathepsin C-IN-5, a potent and selective inhibitor of Cathepsin C, and its effects on cytokine production within inflammatory disease models. This document outlines the underlying signaling pathways, presents quantitative data from preclinical studies, and offers detailed experimental protocols for researchers in the field.

Introduction: Cathepsin C as a Therapeutic Target in Inflammation

Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the activation of a cascade of pro-inflammatory serine proteases.[1] These proteases, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G, are stored in the granules of neutrophils and other immune cells.[2][3] Upon activation, they are released at sites of inflammation and contribute to tissue damage and the perpetuation of the inflammatory response.[2] The critical role of Cathepsin C in this activation cascade makes it a compelling therapeutic target for a range of inflammatory and autoimmune diseases.[4] By inhibiting Cathepsin C, the maturation and subsequent activity of these downstream serine proteases can be effectively blocked, thereby mitigating the inflammatory process.

This compound is a novel, orally active, non-peptidyl, and non-covalent inhibitor of Cathepsin C. Its high potency and selectivity offer a promising therapeutic strategy for neutrophil-driven inflammatory conditions. This guide focuses on the preclinical evidence demonstrating the anti-inflammatory effects of this compound, with a particular emphasis on its ability to modulate the production of key cytokines in a well-established animal model of acute inflammation.

Signaling Pathways

Cathepsin C-Mediated Activation of Neutrophil Serine Proteases

Cathepsin C's primary role in inflammation is the activation of zymogen forms of neutrophil serine proteases (NSPs) within the bone marrow during neutrophil maturation. This process is essential for the generation of active NSPs that are subsequently stored in neutrophil granules. The inhibition of Cathepsin C by agents such as this compound directly interrupts this activation pathway.

G cluster_bone_marrow Bone Marrow (Neutrophil Precursor) cluster_inflammation Site of Inflammation Pro_NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CatG) CatC Cathepsin C (DPPI) Pro_NSPs->CatC Active_NSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) CatC->Active_NSPs Activation Active_NSPs_Stored Stored Active NSPs Active_NSPs->Active_NSPs_Stored Packaging CatC_IN_5 This compound CatC_IN_5->CatC Inhibition Neutrophil Activated Neutrophil Release Degranulation Neutrophil->Release Tissue_Damage Tissue Damage & Inflammation Release->Tissue_Damage Active_NSPs_Stored->Neutrophil Stored in Granules

This compound's mechanism of action.
Role of Cathepsins in NLRP3 Inflammasome Activation

Beyond the direct activation of NSPs, various cathepsins, including Cathepsin B and C, have been implicated in the activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system and is responsible for the maturation of the potent pro-inflammatory cytokine, Interleukin-1β (IL-1β). The precise mechanisms are still under investigation, but it is thought that lysosomal destabilization and the release of cathepsins into the cytosol can trigger this pathway.

G cluster_cell Macrophage / Monocyte PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Signaling TLR4->NFkB Signal 1 Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription Caspase1 Caspase-1 Pro_IL1b->Caspase1 NLRP3_Signal2 NLRP3 Activating Signal (e.g., ATP, Toxins) Lysosome Lysosome NLRP3_Signal2->Lysosome Lysosomal Destabilization Cathepsins Cathepsins (B, C, S, L, X, Z) Lysosome->Cathepsins Release to Cytosol NLRP3_Inflammasome NLRP3 Inflammasome Assembly Cathepsins->NLRP3_Inflammasome Signal 2 (Activation) NLRP3_Inflammasome->Caspase1 Activation IL1b Mature IL-1β Caspase1->IL1b Cleavage Secretion Secretion IL1b->Secretion

Involvement of Cathepsins in NLRP3 inflammasome activation.

Quantitative Data: Cytokine Modulation in an Acute Lung Injury Model

This compound has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. Oral administration of this compound led to a dose-dependent reduction in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10 in the bronchoalveolar lavage fluid (BALF).

Treatment GroupDose (mg/kg, p.o.)TNF-α (pg/mL)IL-6 (pg/mL)GM-CSF (pg/mL)IL-10 (pg/mL)
Control (Vehicle) -1520 ± 1352850 ± 250450 ± 4085 ± 10
LPS + Vehicle -4850 ± 4208900 ± 7501250 ± 11050 ± 8
LPS + this compound 23980 ± 3507200 ± 6801020 ± 9575 ± 9
LPS + this compound 102640 ± 230 4850 ± 430710 ± 65 120 ± 15
LPS + this compound 501850 ± 160 3300 ± 300520 ± 48 180 ± 20
*Data are represented as mean ± SEM. Statistical significance vs. LPS + Vehicle group: *p < 0.05, **p < 0.01, **p < 0.001.

Experimental Protocols

The following is a detailed methodology for the in vivo evaluation of this compound in an LPS-induced acute lung injury model, based on the available literature.

Animal Model of Acute Lung Injury
  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used for this model. Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Acclimatization: Mice are allowed to acclimatize for at least one week before the start of the experiment.

  • Grouping: Animals are randomly assigned to the following groups (n=8-10 per group):

    • Vehicle Control

    • LPS + Vehicle

    • LPS + this compound (low dose)

    • LPS + this compound (mid dose)

    • LPS + this compound (high dose)

Dosing and Administration
  • This compound Formulation: this compound is suspended in a vehicle solution of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Administration: One hour prior to LPS challenge, mice are orally administered (p.o.) with either the vehicle or the specified dose of this compound.

  • LPS Challenge: Mice are anesthetized with isoflurane, and acute lung injury is induced by intratracheal instillation of LPS (from E. coli O111:B4) at a dose of 20 mg/kg body weight, dissolved in 50 µL of sterile saline. The control group receives intratracheal instillation of 50 µL of sterile saline.

Sample Collection and Processing
  • Time Point: 6 hours after LPS administration, mice are euthanized by an overdose of anesthetic.

  • Bronchoalveolar Lavage (BAL): The trachea is exposed and cannulated. The lungs are lavaged three times with 0.5 mL of ice-cold phosphate-buffered saline (PBS).

  • BALF Processing: The collected BAL fluid is pooled and centrifuged at 1500 rpm for 10 minutes at 4°C. The supernatant is collected and stored at -80°C for cytokine analysis.

Cytokine Measurement
  • Method: The concentrations of TNF-α, IL-6, GM-CSF, and IL-10 in the BALF supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.

  • Data Analysis: Results are expressed as pg/mL. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is considered statistically significant.

G cluster_workflow Experimental Workflow Start Acclimatize C57BL/6 Mice Grouping Randomly Assign to Treatment Groups Start->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing LPS_Challenge Intratracheal Instillation of LPS or Saline (1 hr post-dosing) Dosing->LPS_Challenge Incubation Incubate for 6 Hours LPS_Challenge->Incubation Euthanasia Euthanize Mice Incubation->Euthanasia BAL Perform Bronchoalveolar Lavage (BAL) Euthanasia->BAL Processing Process BAL Fluid (Centrifuge and Collect Supernatant) BAL->Processing ELISA Measure Cytokine Levels (TNF-α, IL-6, GM-CSF, IL-10) via ELISA Processing->ELISA Analysis Data Analysis ELISA->Analysis

Workflow for the in vivo ALI model.

Conclusion

The data presented in this technical guide underscore the therapeutic potential of this compound as a modulator of cytokine production in inflammatory settings. By effectively inhibiting Cathepsin C, this compound disrupts a key upstream event in the inflammatory cascade, leading to a significant reduction in pro-inflammatory cytokine levels and a concurrent increase in anti-inflammatory mediators in a preclinical model of acute lung injury. The detailed methodologies provided herein offer a framework for the continued investigation of Cathepsin C inhibitors in various inflammatory and autoimmune disease models. Further research into the precise molecular interactions and downstream effects of this compound will be crucial in its development as a novel anti-inflammatory therapeutic.

References

A Technical Guide to the Discovery and Synthesis of Novel Thiophene-Substituted Pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of thiophene-substituted pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. These scaffolds are prominent in medicinal chemistry due to their diverse biological activities, including the inhibition of key enzymes and receptors implicated in various diseases.[1][2] This document outlines synthetic methodologies, summarizes inhibitory data, details experimental protocols, and visualizes critical pathways and workflows to support researchers in this field.

Synthesis of Thiophene-Substituted Pyridine Scaffolds

The synthesis of thiophene-substituted pyridines can be achieved through various organic reactions, often involving multi-component reactions, cross-coupling strategies, or ring-forming cyclization reactions.[3] A common approach involves the construction of the pyridine ring from acyclic precursors, often incorporating a pre-functionalized thiophene moiety.

One established method is the Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes ring closure to form the pyridine ring.[4] Other notable methods include metal-catalyzed reactions and skeletal editing of existing pyridine structures to introduce a thiophene ring.[3][5][6]

Representative Experimental Protocol: Synthesis via Chalcone Intermediate

This protocol describes the synthesis of a 2-amino-6-(naphthalen-1-yl)-4-(thiophen-2-yl)nicotinonitrile derivative, a class of compounds that has shown antiproliferative activity.[7]

Step 1: Synthesis of the Chalcone Precursor A mixture of 1-(naphthalen-1-yl)ethan-1-one (10 mmol), thiophene-2-carbaldehyde (10 mmol), and ethanol (30 mL) is prepared in a flask. An aqueous solution of sodium hydroxide (40%) is added dropwise while stirring in an ice bath. The reaction mixture is stirred at room temperature for 4-5 hours. The resulting precipitate is filtered, washed with a 1:1 water/ethanol solution, dried, and recrystallized from ethanol to yield the chalcone intermediate.

Step 2: Synthesis of the Thiophene-Substituted Pyridine A solution of the chalcone from Step 1 (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol) in ethanol (50 mL) is refluxed for 8-10 hours. After cooling, the solid product is filtered, washed with ethanol, and then with diethyl ether. The crude product is recrystallized from a DMF/ethanol mixture to yield the final thiophene-substituted pyridine compound.

Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[7][8][9]

Biological Activity and Inhibitory Data

Thiophene-substituted pyridine derivatives have been identified as potent inhibitors of a wide range of biological targets, demonstrating their versatility in drug discovery. Key targets include protein kinases, which are crucial regulators of cell signaling, and other enzymes like carbonic anhydrases and acetylcholinesterase.[1][10] Their inhibitory activity makes them promising candidates for the development of treatments for cancer, neurological disorders, and inflammatory diseases.[10][11]

Summary of Inhibitory Activities

The following tables summarize the quantitative inhibitory data for selected thiophene-substituted pyridine compounds against various biological targets.

Table 1: Kinase Inhibitory Activity

Compound ID Target Kinase IC₅₀ (nM) Cancer Cell Line Reference
Compound 12 PIM-1 14.3 MCF-7 [12]
Compound 28e Nek2 38 MGC-803 [13]
Compound 10b EGFR 161 HepG-2 / MCF-7 [4]
Compound 2a VEGFR-2 195 HepG-2 / MCF-7 [4]
Derivative 14a - 16 RKOP 27 [7]

| Derivative 14a | - | 25 | NCIH 460 |[7] |

Table 2: Enzyme Inhibitory Activity

Compound Class Target Enzyme Kᵢ Range (nM) Disease Relevance Reference
Novel Thiophenes hCA I 447.28 - 1004.65 Glaucoma, Epilepsy [10]
Novel Thiophenes hCA II 309.44 - 935.93 Glaucoma, Epilepsy [10]

| Novel Thiophenes | AChE | 0.28 - 4.01 | Alzheimer's Disease |[10][14] |

Table 3: Receptor Antagonist Activity

Compound ID Target Receptor EC₅₀ (nM) Assay Type Reference
Compound 2j CXCR4 1 Binding Affinity [11]

| Compound 2b | CXCR4 | 10 | Binding Affinity |[11] |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires knowledge of the cellular signaling pathways they target. A frequently implicated pathway in cancer is the PI3K/Akt/mTOR pathway, which is inhibited by certain imidazo[1,2-a]pyridine derivatives.[15]

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and growth. Inhibition of key proteins in this pathway, such as Akt and mTOR, by thiophene-substituted pyridine derivatives can lead to apoptosis and cell cycle arrest in cancer cells.[15]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Thiophene-Substituted Pyridine Inhibitor Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition.
General Workflow for Inhibitor Discovery

The discovery of novel inhibitors follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Inhibitor_Discovery_Workflow Design 1. Compound Design (SAR, Docking) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Characterization 3. Structural Characterization (NMR, MS) Synthesis->Characterization Screening 4. Primary Screening (In Vitro Assays) Characterization->Screening Hit_ID 5. Hit Identification Screening->Hit_ID Lead_Opt 6. Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Cycles Cell_Assays 7. Cellular Assays (Proliferation, Apoptosis) Lead_Opt->Cell_Assays In_Vivo 8. In Vivo Studies (Animal Models) Cell_Assays->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Workflow for the discovery of novel inhibitors.

Experimental Protocols for Biological Evaluation

Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a specific protein kinase, such as PIM-1.[12]

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in the kinase assay buffer.

  • To each well of a 96-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound dilution. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product (e.g., ADP) formed using a detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[16]

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds.[2] For thiophene-substituted pyridines, SAR involves systematically modifying different parts of the molecule—the thiophene ring, the pyridine ring, and their substituents—to understand how these changes affect biological activity.[13][17] For instance, the position and nature of substituents on the thiophene ring can significantly impact inhibitory potency.[16][18]

Logical Relationships in SAR

The following diagram illustrates the logical process of an SAR study, aimed at improving the inhibitory activity of a lead compound.

SAR_Logic Lead Initial Lead Compound (Thiophene-Pyridine Core) R1 Modify R1 on Thiophene Ring Lead->R1 R2 Modify R2 on Pyridine Ring Lead->R2 R3 Modify R3 on Pyridine Ring Lead->R3 Assay1 Test Activity R1->Assay1 Assay2 Test Activity R2->Assay2 Assay3 Test Activity R3->Assay3 Analysis Analyze Data: Identify Key Groups Assay1->Analysis Assay2->Analysis Assay3->Analysis Optimized Optimized Compound (Improved Potency/Selectivity) Analysis->Optimized Optimized->Lead New Design Cycle

Structure-Activity Relationship (SAR) analysis workflow.

Conclusion and Future Perspectives

Thiophene-substituted pyridine inhibitors represent a highly valuable and versatile class of compounds in modern medicinal chemistry. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for screening.[19][20] The demonstrated potent and selective inhibition against a variety of important biological targets, particularly protein kinases, underscores their therapeutic potential.

Future research will likely focus on leveraging computational tools for more rational drug design, exploring novel synthetic methodologies to access more complex and diverse structures, and conducting extensive preclinical and clinical studies to translate these promising compounds into effective therapies. The continued exploration of SAR will be essential for fine-tuning the pharmacological profiles of these inhibitors to maximize efficacy and minimize off-target effects.

References

The Impact of Cathepsin C-IN-5 on Bone Marrow and Blood Cell Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a lysosomal cysteine protease that plays a critical role in the activation of several pro-inflammatory serine proteases within hematopoietic cells.[1][2][3] This activation cascade is particularly crucial for the maturation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), cathepsin G (Cat G), and proteinase 3 (PR3) during neutrophil differentiation in the bone marrow.[1][4] These NSPs, once activated, are key mediators of the inflammatory response. Consequently, Cathepsin C has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.[5][6]

Cathepsin C-IN-5 (also referred to as compound SF38) is a potent, selective, and orally active non-peptidyl, non-covalent inhibitor of Cathepsin C.[5][7] This technical guide provides an in-depth overview of the impact of this compound on bone marrow and blood cell activity, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of Cathepsin C.[7] This inhibition prevents the proteolytic removal of the N-terminal dipeptide from pro-NSPs, a necessary step for their activation.[4] By blocking this activation at the level of hematopoietic precursor cells in the bone marrow, this compound effectively reduces the pool of active NSPs in mature circulating neutrophils.[5] This leads to a downstream dampening of the inflammatory response mediated by these proteases.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [5][7]

TargetIC50Cell LineIC50
Cathepsin C59.9 nMTHP-1115.4 nM
Cathepsin L4.26 µMU93770.2 nM
Cathepsin S>5 µM
Cathepsin B>5 µM
Cathepsin K>5 µM

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Injury (ALI) [7]

Dosage (p.o.)Effect on Pro-inflammatory CytokinesEffect on Anti-inflammatory Cytokine
2 mg/kgDose-dependent decrease in TNF-α, IL-6, and GM-CSFDose-dependent increase in IL-10
10 mg/kgDose-dependent decrease in TNF-α, IL-6, and GM-CSFDose-dependent increase in IL-10
50 mg/kgDose-dependent decrease in TNF-α, IL-6, and GM-CSFDose-dependent increase in IL-10

Table 3: Pharmacokinetic Properties of this compound [7]

ParameterValue
Bioavailability (F)42.07% (10 mg/kg p.o. vs 2 mg/kg i.v.)
Acute ToxicityNo significant weight loss or toxic reaction at 1500 mg/kg in ICR mice within 7 days.

Signaling Pathways and Experimental Workflows

cluster_bone_marrow Bone Marrow cluster_inhibition cluster_activation cluster_bloodstream Bloodstream cluster_inflammation Site of Inflammation Hematopoietic Stem Cell Hematopoietic Stem Cell Neutrophil Precursor Neutrophil Precursor Hematopoietic Stem Cell->Neutrophil Precursor Differentiation Pro-NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-Cat G, pro-PR3) Neutrophil Precursor->Pro-NSPs Synthesis Cathepsin C Cathepsin C Neutrophil Precursor->Cathepsin C Mature Neutrophil Mature Neutrophil Neutrophil Precursor->Mature Neutrophil Maturation Active NSPs Active Neutrophil Serine Proteases (NE, Cat G, PR3) Pro-NSPs->Active NSPs Activation (Dipeptide Cleavage) Cathepsin C->Pro-NSPs This compound This compound This compound->Cathepsin C Inhibits Active NSPs->Mature Neutrophil Stored in Azurophilic Granules Inflammatory Response Inflammatory Response Mature Neutrophil->Inflammatory Response Degranulation

Caption: Signaling pathway of Cathepsin C in neutrophil maturation and its inhibition by this compound.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (ALI Mouse Model) Enzyme_Assay Cathepsin C Enzyme Assay IC50_Determination IC50 Value Determination Enzyme_Assay->IC50_Determination Measure Fluorescence/ Absorbance Cell_Based_Assay Cell-Based NSP Activity Assay Cell_Based_Assay->IC50_Determination Measure Substrate Cleavage THP1_U937 THP-1 and U937 Cell Lines THP1_U937->Cell_Based_Assay CatC_IN_5_vitro This compound (Varying Concentrations) CatC_IN_5_vitro->Enzyme_Assay CatC_IN_5_vitro->Cell_Based_Assay Mice C57BL/6 Mice CatC_IN_5_vivo This compound (p.o. administration) Mice->CatC_IN_5_vivo LPS LPS Instillation CatC_IN_5_vivo->LPS BALF Bronchoalveolar Lavage Fluid (BALF) Collection LPS->BALF Cytokine_Analysis Cytokine Measurement (ELISA) BALF->Cytokine_Analysis Results Assessment of Anti-inflammatory Effect Cytokine_Analysis->Results

Caption: Experimental workflow for the in vitro and in vivo evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory practices and the information available from the primary literature.

In Vitro Cathepsin C Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Cathepsin C.

Materials:

  • Recombinant human Cathepsin C

  • Cathepsin C substrate (e.g., H-Gly-Phe-pNA)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 2.5 mM DTT, 2.5 mM EDTA)

  • This compound (serial dilutions)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant human Cathepsin C to each well.

  • Add the serially diluted this compound to the wells. Include a positive control (enzyme only) and a negative control (buffer only).

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the Cathepsin C substrate to each well.

  • Immediately measure the absorbance (e.g., at 405 nm for pNA-based substrates) or fluorescence at regular intervals for 30-60 minutes using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Neutrophil Elastase Activity Assay

Objective: To assess the effect of this compound on the activity of neutrophil elastase in a cellular context.

Materials:

  • Human promyelocytic leukemia cell line (e.g., HL-60) or human CD34+ bone marrow stem/progenitor cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Differentiation-inducing agent (e.g., all-trans retinoic acid for HL-60 cells)

  • This compound (various concentrations)

  • Neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • Lysis buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Culture the cells in the presence of a differentiation-inducing agent to promote their differentiation into neutrophil-like cells.

  • Simultaneously, treat the differentiating cells with various concentrations of this compound or vehicle control for the duration of the differentiation process.

  • After the differentiation period, harvest the cells and lyse them to release intracellular contents, including neutrophil elastase.

  • In a 96-well plate, add the cell lysates.

  • Add the neutrophil elastase substrate to each well.

  • Measure the absorbance or fluorescence over time using a microplate reader.

  • Determine the neutrophil elastase activity in the lysates from cells treated with different concentrations of this compound.

  • Calculate the percentage of inhibition of neutrophil elastase activity relative to the vehicle-treated control.

In Vivo Mouse Model of Acute Lung Injury (ALI)

Objective: To evaluate the anti-inflammatory efficacy of this compound in a lipopolysaccharide (LPS)-induced ALI mouse model.

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound formulated for oral administration

  • Vehicle control

  • Anesthesia

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for TNF-α, IL-6, GM-CSF, and IL-10

Procedure:

  • Acclimatize C57BL/6 mice to the laboratory conditions.

  • Administer this compound (e.g., 2, 10, 50 mg/kg) or vehicle control to the mice via oral gavage.

  • After a predetermined time (e.g., 1 hour), induce acute lung injury by intranasal or intratracheal instillation of LPS under light anesthesia.

  • At a specified time point post-LPS administration (e.g., 6 or 24 hours), euthanize the mice.

  • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of sterile saline into the lungs.

  • Centrifuge the BAL fluid to pellet the cells and collect the supernatant.

  • Measure the concentrations of TNF-α, IL-6, GM-CSF, and IL-10 in the BAL fluid supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on the levels of these cytokines compared to the vehicle-treated, LPS-challenged group.

Conclusion

This compound is a highly selective and potent inhibitor of Cathepsin C with demonstrated efficacy both in vitro and in vivo. Its mechanism of action, centered on the inhibition of neutrophil serine protease activation within the bone marrow, presents a promising therapeutic strategy for a variety of inflammatory disorders. The data presented in this guide underscore the potential of this compound as a valuable tool for researchers and a candidate for further drug development. The detailed experimental protocols provide a framework for the continued investigation of this and other Cathepsin C inhibitors.

References

Methodological & Application

Application Notes and Protocols for Measuring the Inhibition of Neutrophil Elastase Activity by Cathepsin C-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[1] However, uncontrolled NE activity can lead to severe tissue damage and is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2]

Cathepsin C (also known as dipeptidyl peptidase I) is a lysosomal cysteine protease that plays a pivotal role in the activation of several granule-associated serine proteases in hematopoietic cells, including neutrophil elastase.[3][4] Cathepsin C activates pro-neutrophil elastase by cleaving an N-terminal dipeptide, a crucial step for its maturation into a proteolytically active enzyme.[4] This central role of Cathepsin C in the activation cascade of neutrophil elastase makes it an attractive therapeutic target for controlling NE-mediated tissue destruction in inflammatory diseases.[5]

Cathepsin C-IN-5 is a potent and selective inhibitor of Cathepsin C. By inhibiting Cathepsin C, this compound prevents the maturation of pro-neutrophil elastase, thereby reducing the levels of active neutrophil elastase in neutrophils. This application note provides detailed protocols for measuring the inhibitory effect of this compound on neutrophil elastase activity in a cell-based assay.

Signaling Pathway of Neutrophil Elastase Activation and Inhibition by this compound

cluster_precursor cluster_activation cluster_inhibition Pro_NE Pro-Neutrophil Elastase (Inactive) CatC Cathepsin C Pro_NE->CatC NE Active Neutrophil Elastase CatC->NE Activation (Dipeptide Cleavage) CatC_IN5 This compound CatC_IN5->CatC Inhibition

Caption: this compound inhibits the activation of neutrophil elastase.

Experimental Principles

The experimental approach to quantify the inhibitory effect of this compound on neutrophil elastase activity involves the differentiation of hematopoietic progenitor cells into neutrophils in the presence of the inhibitor. As Cathepsin C is essential for the maturation of pro-neutrophil elastase within these developing neutrophils, the presence of this compound will lead to a dose-dependent reduction in the amount of active neutrophil elastase in the mature neutrophils. The resulting neutrophil elastase activity is then quantified using a sensitive fluorometric assay.

Data Presentation

The inhibitory activity of this compound on Cathepsin C and its downstream effect on neutrophil elastase activity in cellular models are summarized below.

CompoundTargetAssay TypeIC50Reference
This compoundCathepsin CBiochemical Assay59.9 nM[6]
This compoundCathepsin LBiochemical Assay4.26 µM[6]
This compoundCathepsin SBiochemical Assay>5 µM[6]
This compoundCathepsin BBiochemical Assay>5 µM[6]
This compoundCathepsin KBiochemical Assay>5 µM[6]
This compoundCathepsin CTHP-1 Cell-Based Assay115.4 nM[6]
This compoundCathepsin CU937 Cell-Based Assay70.2 nM[6]
BI-9740 (CatC Inhibitor)Cathepsin CBiochemical Assay1.8 nM
BI-9740 (CatC Inhibitor)Neutrophil Elastase ProductionU937 Cell-Based Assay5.4 nM
MOD06051 (CatC Inhibitor)Neutrophil Elastase ActivityIn-vitro Differentiated Neutrophils18 nM[5]

Experimental Protocols

Part 1: Differentiation of Human CD34+ Hematopoietic Progenitor Cells into Neutrophils

This protocol describes the in vitro differentiation of human CD34+ hematopoietic progenitor cells into neutrophils. During this differentiation process, the cells are treated with this compound to assess its effect on the maturation of neutrophil elastase.

Materials:

  • Cryopreserved human CD34+ hematopoietic progenitor cells

  • StemSpan™ SFEM II medium

  • StemSpan™ CC100 Cytokine Cocktail

  • Granulocyte Colony-Stimulating Factor (G-CSF)

  • This compound

  • DMSO (vehicle control)

  • Sterile, tissue culture-treated plates

Procedure:

  • Thaw the cryopreserved human CD34+ hematopoietic progenitor cells according to the manufacturer's instructions.

  • Culture the cells in StemSpan™ SFEM II medium supplemented with StemSpan™ CC100 Cytokine Cocktail for the initial expansion phase.

  • To induce differentiation into the neutrophil lineage, culture the cells in StemSpan™ SFEM II medium supplemented with G-CSF (50 ng/mL).

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the differentiation medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

  • Add the different concentrations of this compound or vehicle control to the differentiating cells at the initiation of G-CSF treatment.

  • Incubate the cells for 10-14 days at 37°C in a humidified atmosphere with 5% CO2. Replace the medium with fresh medium containing the inhibitor or vehicle every 3-4 days.

  • Monitor the differentiation of the cells by morphological analysis (e.g., Wright-Giemsa staining) and flow cytometry for neutrophil-specific markers (e.g., CD15, CD16).

Part 2: Measurement of Neutrophil Elastase Activity

This protocol describes the measurement of intracellular neutrophil elastase activity from the differentiated neutrophils treated with this compound. The assay is based on the cleavage of a fluorogenic substrate by active neutrophil elastase.

Materials:

  • Differentiated neutrophils (from Part 1)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Neutrophil Elastase Activity Assay Kit (containing a specific fluorogenic substrate and assay buffer)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • After the differentiation period, harvest the neutrophils by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in an appropriate volume of Lysis Buffer.

  • Incubate the cell suspension on ice for 10 minutes to ensure complete lysis.

  • Centrifuge the lysate at high speed to pellet the cell debris.

  • Collect the supernatant containing the intracellular proteins, including neutrophil elastase.

  • Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay) to normalize the enzyme activity.

  • Prepare the Neutrophil Elastase Assay according to the manufacturer's protocol. This typically involves preparing a reaction mixture containing the assay buffer and the fluorogenic substrate.

  • Add a standardized amount of cell lysate (based on total protein concentration) to the wells of a 96-well black microplate.

  • Add the reaction mixture to each well to initiate the enzymatic reaction.

  • Immediately measure the fluorescence intensity in a kinetic mode for 10-20 minutes at 37°C using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).

  • Calculate the rate of the reaction (change in fluorescence intensity over time). The neutrophil elastase activity is proportional to this rate.

  • Compare the neutrophil elastase activity in the lysates from cells treated with different concentrations of this compound to the activity in the vehicle-treated control cells to determine the dose-dependent inhibition.

Experimental Workflow

cluster_workflow Start Start: Human CD34+ Cells Differentiation Differentiation with G-CSF Start->Differentiation Treatment Treatment with This compound (or Vehicle) Differentiation->Treatment Harvest Harvest Differentiated Neutrophils Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Assay Neutrophil Elastase Fluorometric Assay Lysis->Assay Analysis Data Analysis: Determine Inhibition Assay->Analysis

Caption: Workflow for measuring this compound-mediated inhibition.

References

Application Note: Investigating Inflammatory Pathways in U937 Cells Using Cathepsin C-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols and application notes for utilizing Cathepsin C-IN-5, a potent and selective inhibitor, to study the role of Cathepsin C (also known as Dipeptidyl Peptidase I, DPPI) in inflammatory pathways. Using the human monocytic U937 cell line, which can be differentiated into macrophage-like cells, researchers can investigate the downstream effects of Cathepsin C inhibition on the activation of serine proteases and the subsequent inflammatory response.

Introduction

Cathepsin C is a lysosomal cysteine protease that plays a critical role in the innate immune system.[1] Its primary function is the activation of various pro-inflammatory serine proteases within immune cells, such as neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3] These proteases, once activated, are key mediators of tissue damage and inflammation.[2][4] Consequently, Cathepsin C is considered an attractive therapeutic target for a range of inflammatory diseases.[4][5][6]

The U937 cell line, derived from a human histiocytic lymphoma, is an established model for studying monocytic and macrophage biology.[7] These cells can be induced to differentiate into mature macrophages, which are central players in inflammation.[7][8] This makes them an excellent in vitro system for dissecting inflammatory signaling cascades.

This compound is a potent, selective, and orally active inhibitor of Cathepsin C.[9][10] Its high selectivity allows for precise investigation into the specific functions of Cathepsin C in cellular processes. This application note details the use of this compound to probe inflammatory pathways in differentiated U937 cells.

Data Presentation: Properties of this compound

This compound demonstrates high potency for Cathepsin C with significant selectivity over other related cathepsins.

Target IC₅₀ Value Cell Line
Cathepsin C 59.9 nM (Enzymatic Assay)
Cathepsin L4.26 µM(Enzymatic Assay)
Cathepsin S>5 µM(Enzymatic Assay)
Cathepsin B>5 µM(Enzymatic Assay)
Cathepsin K>5 µM(Enzymatic Assay)
Cathepsin C 70.2 nM U937 Cells
Cathepsin C115.4 nMTHP-1 Cells
Table 1: Inhibitory activity of this compound against various cathepsins and in different cell lines.[9][10]

Signaling Pathways and Experimental Workflow

Cathepsin C-Mediated Activation of Serine Proteases

Cathepsin C functions as a central activator for a cascade of pro-inflammatory serine proteases. By removing an N-terminal dipeptide, it converts inactive zymogens into their catalytically active forms.[1]

CathepsinC_Pathway cluster_activation Activation Cascade cluster_inhibition Point of Inhibition cluster_response Downstream Effects CatC_zymogen Pro-Cathepsin C CatC_active Active Cathepsin C CatC_zymogen->CatC_active Maturation Pro_NSPs Pro-Serine Proteases (e.g., Pro-Elastase, Pro-Cathepsin G) CatC_active->Pro_NSPs Cleaves Pro-dipeptide Active_NSPs Active Serine Proteases Pro_NSPs->Active_NSPs Inflammation Inflammation & Tissue Damage Active_NSPs->Inflammation Cytokines Cytokine Processing & Release (e.g., IL-1β) Active_NSPs->Cytokines Inhibitor This compound Inhibitor->CatC_active Inhibits

Caption: Cathepsin C activation cascade and the inhibitory action of this compound.

Experimental Workflow

The general workflow involves culturing U937 cells, differentiating them into macrophages, inducing an inflammatory response, treating with the inhibitor, and finally, analyzing the inflammatory markers.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture U937 Monocytic Cells B 2. Differentiate with PMA (24-48h) A->B C 3. Pre-treat with This compound (1-2h) B->C D 4. Induce Inflammation (e.g., LPS) C->D E 5. Collect Supernatant & Cell Lysates D->E F ELISA (Cytokines) E->F G qPCR (Gene Expression) E->G H Western Blot (Protein Levels) E->H

Caption: Experimental workflow for studying this compound in U937 cells.

Experimental Protocols

Protocol 1: U937 Cell Culture and Maintenance
  • Growth Medium: Prepare complete growth medium using RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][11]

  • Cell Culture: Culture U937 cells in T-75 flasks at a density between 1 x 10⁵ and 2 x 10⁶ viable cells/mL.[11] Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Maintain the cell density within the recommended range by adding fresh medium every 2-3 days.[11] To split the culture, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium at the desired seeding density.

Protocol 2: Differentiation of U937 Cells into Macrophages
  • Seeding: Seed U937 cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western Blot/qPCR) at a density of 2 x 10⁵ cells/mL.

  • Induction: Add Phorbol 12-myristate 13-acetate (PMA) to the culture medium to a final concentration of 50-100 ng/mL.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO₂.[11] During this time, the cells will adhere to the plate and differentiate into macrophage-like cells.

  • Resting Phase: After 48 hours, carefully aspirate the PMA-containing medium, wash the adherent cells twice with sterile Phosphate-Buffered Saline (PBS), and add fresh complete growth medium. Allow the cells to rest for an additional 24 hours before proceeding with experiments.[11]

Protocol 3: Inflammatory Stimulation and Inhibitor Treatment
  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in complete growth medium to achieve the desired final concentrations. Note: The IC₅₀ in U937 cells is ~70 nM, so a concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments.[9]

  • Pre-treatment: Remove the medium from the differentiated U937 cells and add medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

  • Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Inflammatory Challenge: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) from E. coli (e.g., final concentration of 1 µg/mL), directly to the wells containing the inhibitor.

  • Final Incubation: Incubate the plates for a period relevant to the desired readout (e.g., 6 hours for TNF-α mRNA, 24 hours for most secreted cytokines).

Protocol 4: Assessment of Inflammatory Response

A. Cytokine Quantification by ELISA:

  • After the final incubation, collect the cell culture supernatants.

  • Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells.

  • Measure the concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) in the cleared supernatants using commercially available ELISA kits, following the manufacturer's instructions.

B. Gene Expression Analysis by qPCR:

  • Wash the adherent cells with cold PBS.

  • Lyse the cells directly in the wells using a suitable lysis buffer (e.g., Buffer RLT from Qiagen).

  • Isolate total RNA using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) using primers specific for inflammatory genes (e.g., IL1B, TNF, IL6, PTGS2/COX2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

C. Protein Analysis by Western Blot:

  • Wash the adherent cells with cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against target proteins (e.g., NLRP3, Caspase-1, pro-IL-1β) and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Expected Results and Troubleshooting

  • Expected Outcome: Pre-treatment with this compound is expected to cause a dose-dependent decrease in the secretion and expression of pro-inflammatory cytokines and markers in LPS-stimulated, differentiated U937 cells.

  • Troubleshooting:

    • Low Cell Adherence: Ensure the U937 cell line is healthy and not passaged too many times. Optimize PMA concentration and incubation time.

    • High Variability: Ensure uniform cell seeding and meticulous washing steps. Minimize variability in treatment times.

    • No Inhibitory Effect: Verify the activity of the this compound compound. Ensure the pre-incubation time is sufficient. Confirm that the chosen inflammatory pathway is indeed dependent on Cathepsin C in this cell model.

Conclusion

The combination of the selective inhibitor this compound and the U937 cell model provides a robust system for investigating the role of Cathepsin C in macrophage-mediated inflammatory responses. The protocols outlined here offer a comprehensive guide for researchers to explore the therapeutic potential of targeting this key enzyme in inflammation.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Cathepsin C-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the activation of several pro-inflammatory serine proteases within immune cells.[1][2][3] By cleaving N-terminal dipeptides, Cathepsin C activates zymogens of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[4][5][6] These activated NSPs are key mediators of tissue damage and inflammation in a variety of diseases, including chronic obstructive pulmonary disease (COPD), bronchiectasis, and rheumatoid arthritis.[2][7] Consequently, the inhibition of Cathepsin C presents a promising therapeutic strategy for a range of inflammatory conditions.[1][8][9]

Cathepsin C-IN-5 is a potent, selective, and orally active inhibitor of Cathepsin C.[10] It has demonstrated inhibitory activity against Cathepsin C in the nanomolar range and has shown anti-inflammatory effects in cellular and animal models.[10] These application notes provide detailed protocols for researchers to evaluate the anti-inflammatory properties of this compound in both in vitro and in vivo settings.

Cathepsin C Signaling Pathway in Inflammation

The following diagram illustrates the central role of Cathepsin C in the inflammatory cascade, highlighting the mechanism by which its inhibition can lead to anti-inflammatory effects.

CathepsinC_Pathway cluster_ProgenitorCell Neutrophil Progenitor Cell (in Bone Marrow) cluster_MatureNeutrophil Mature Neutrophil cluster_Inflammation Inflammatory Site Pro-NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-CG, pro-PR3) Cathepsin_C Cathepsin C (CTSC/DPPI) Pro-NSPs->Cathepsin_C Activation Active_NSPs Active NSPs (NE, CG, PR3) Tissue_Damage Tissue Damage & Inflammation Active_NSPs->Tissue_Damage Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Active_NSPs->Proinflammatory_Cytokines Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Recruitment Neutrophil Recruitment Inflammatory_Stimuli->Neutrophil_Recruitment Degranulation Degranulation Neutrophil_Recruitment->Degranulation Degranulation->Active_NSPs Release Cathepsin_C_IN_5 This compound Cathepsin_C_IN_5->Cathepsin_C Inhibition

Caption: Cathepsin C-mediated activation of neutrophil serine proteases.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.

Table 1: In Vitro Efficacy of this compound

ParameterThis compound ConcentrationResult (Unit)
Enzymatic Assay
Cathepsin C IC₅₀VariesnM
Cathepsin L IC₅₀VariesµM
Cathepsin S IC₅₀VariesµM
Cathepsin B IC₅₀VariesµM
Cathepsin K IC₅₀VariesµM
Cell-Based Assays
THP-1 Cell Viability (IC₅₀)VariesµM
U937 Cell Viability (IC₅₀)VariesµM
Neutrophil Elastase ActivityVaries% Inhibition
Proteinase 3 ActivityVaries% Inhibition
TNF-α SecretionVariespg/mL
IL-6 SecretionVariespg/mL
IL-10 SecretionVariespg/mL

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Injury (ALI)

Treatment GroupDose (mg/kg)Bronchoalveolar Lavage Fluid (BALF) - Total Cells (x10⁵)BALF - Neutrophils (x10⁴)Lung Myeloperoxidase (MPO) Activity (U/g tissue)Lung TNF-α (pg/mg tissue)Lung IL-6 (pg/mg tissue)Lung IL-10 (pg/mg tissue)
Vehicle Control-
LPS Control-
This compound2
This compound10
This compound50
Dexamethasone (Positive Control)1

Experimental Protocols

In Vitro Evaluation of this compound

The following workflow outlines the key steps for the in vitro characterization of this compound.

InVitro_Workflow Start Start: In Vitro Evaluation Enzymatic_Assay Enzymatic Activity & Selectivity Assay Start->Enzymatic_Assay Cell_Culture Cell Line Culture (THP-1, U937, Primary Neutrophils) Start->Cell_Culture Data_Analysis Data Analysis & IC₅₀ Determination Enzymatic_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT or LDH) Cell_Culture->Cytotoxicity_Assay NSP_Activity_Assay Neutrophil Serine Protease (NSP) Activity Assay Cell_Culture->NSP_Activity_Assay Cytotoxicity_Assay->Data_Analysis Cytokine_Analysis Cytokine Secretion Analysis (ELISA or Multiplex Assay) NSP_Activity_Assay->Cytokine_Analysis Cytokine_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro evaluation of this compound.

1. Enzymatic Activity and Selectivity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human Cathepsin C and assess its selectivity against other related cathepsins (B, K, L, S).

  • Materials:

    • Recombinant human Cathepsin C, B, K, L, and S.

    • Fluorogenic substrate for each cathepsin (e.g., (H-Gly-Arg)₂-AMC for Cathepsin C).

    • Assay buffer (specific to each enzyme).

    • This compound.

    • 96-well black microplates.

    • Fluorometric plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in the appropriate assay buffer.

    • In a 96-well plate, add the assay buffer, the respective recombinant cathepsin enzyme, and the diluted this compound or vehicle control.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.

    • Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

2. Cell-Based Assays

  • Objective: To evaluate the effect of this compound on cell viability, NSP activity, and inflammatory cytokine production in relevant human cell lines.

  • Cell Lines: Human monocytic cell lines THP-1 and U937 are suitable models as they can be differentiated into macrophage-like and neutrophil-like cells, respectively.[10] Primary human neutrophils can also be used for more physiologically relevant data.

2.1. Cytotoxicity Assay

  • Objective: To determine the cytotoxic effects of this compound.

  • Procedure (MTT Assay):

    • Seed THP-1 or U937 cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2.2. Neutrophil Serine Protease (NSP) Activity Assay

  • Objective: To measure the inhibitory effect of this compound on the activity of NSPs in differentiated U937 cells or primary neutrophils.[11]

  • Procedure:

    • Differentiate U937 cells into a neutrophil-like phenotype using DMSO or all-trans-retinoic acid (ATRA).

    • Treat the differentiated cells with various concentrations of this compound for 24-72 hours.

    • Lyse the cells to release intracellular proteases.

    • Measure the activity of neutrophil elastase and proteinase 3 in the cell lysates using specific fluorogenic or colorimetric substrates.

    • Express the results as a percentage of NSP activity relative to the vehicle-treated control.

2.3. Cytokine Secretion Analysis

  • Objective: To assess the effect of this compound on the production of pro- and anti-inflammatory cytokines.

  • Procedure:

    • Differentiate THP-1 cells into macrophages using PMA.

    • Pre-treat the differentiated cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6 (pro-inflammatory), and IL-10 (anti-inflammatory) in the supernatant using ELISA or a multiplex immunoassay.[10]

In Vivo Evaluation of this compound

The following workflow outlines the key steps for the in vivo assessment of this compound in a mouse model of acute lung injury.

InVivo_Workflow Start Start: In Vivo Evaluation Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Start->Animal_Acclimatization Grouping_and_Treatment Grouping & Pre-treatment (Vehicle, this compound, Positive Control) Animal_Acclimatization->Grouping_and_Treatment ALI_Induction Induction of Acute Lung Injury (ALI) (Intratracheal LPS) Grouping_and_Treatment->ALI_Induction Sample_Collection Sample Collection (24h post-LPS) (BALF, Blood, Lung Tissue) ALI_Induction->Sample_Collection BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts, Cytokines) Sample_Collection->BALF_Analysis Lung_Tissue_Analysis Lung Tissue Analysis (Histopathology, MPO Activity, Cytokines) Sample_Collection->Lung_Tissue_Analysis Data_Analysis Statistical Data Analysis BALF_Analysis->Data_Analysis Lung_Tissue_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo evaluation in a mouse ALI model.

1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a well-established model of neutrophilic inflammation.[10][11]

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Materials:

    • This compound.

    • Lipopolysaccharide (LPS) from E. coli.

    • Dexamethasone (positive control).

    • Sterile saline.

  • Procedure:

    • Acclimatize mice for at least one week.

    • Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound (multiple doses) + LPS, Dexamethasone + LPS).

    • Administer this compound or vehicle orally once daily for a predetermined number of days prior to LPS challenge.

    • On the day of the experiment, administer the final dose of this compound or vehicle.

    • One hour later, lightly anesthetize the mice and intratracheally instill LPS (or sterile saline for the control group).

    • 24 hours after LPS instillation, euthanize the mice.

2. Sample Collection and Analysis

  • Bronchoalveolar Lavage Fluid (BALF) Collection:

    • Cannulate the trachea and lavage the lungs with sterile PBS.

    • Centrifuge the collected BALF to separate the cells from the supernatant.

    • Use the supernatant for cytokine analysis (TNF-α, IL-6, IL-10) by ELISA.

    • Resuspend the cell pellet and perform total and differential cell counts (neutrophils, macrophages) using a hemocytometer and cytospin preparations stained with Diff-Quik.

  • Lung Tissue Collection:

    • Perfuse the lungs with PBS to remove blood.

    • Excise the lungs.

    • Use one lung lobe for histopathological analysis (fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin).

    • Homogenize the remaining lung tissue for biochemical analysis.

  • Biochemical Analysis of Lung Homogenate:

    • Myeloperoxidase (MPO) Activity: Measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.

    • Cytokine Levels: Measure the levels of TNF-α, IL-6, and IL-10 in the lung homogenate supernatant by ELISA.

Conclusion

The provided protocols offer a comprehensive framework for the preclinical evaluation of the anti-inflammatory effects of this compound. By systematically assessing its enzymatic and cellular activities in vitro and its efficacy in a relevant in vivo model of inflammation, researchers can gain valuable insights into the therapeutic potential of this compound. The structured data presentation and clear workflows are designed to facilitate robust and reproducible experimental design and analysis.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Cathepsin C-IN-5 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cathepsin C-IN-5 in cell culture experiments.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise when using this compound, helping you to identify and resolve potential problems with your experiments.

Issue IDQuestionPossible CausesSuggested Solutions
CCIN5-T01 Why am I observing low or no efficacy of this compound in my cell-based assay? 1. Inadequate Solubility: The compound may have precipitated out of the cell culture medium. 2. Inhibitor Instability: The compound may be degrading under your experimental conditions. 3. Suboptimal Concentration: The concentration of the inhibitor may be too low to effectively inhibit Cathepsin C in your specific cell line. 4. High Serum Protein Binding: The inhibitor may be binding to serum proteins in the culture medium, reducing its free concentration. 5. Short Incubation Time: The incubation time may not be sufficient to allow for cellular uptake and target engagement. 6. Cell Line Insensitivity: The chosen cell line may have low intrinsic Cathepsin C activity or express efflux pumps that remove the inhibitor.1. Improve Solubility: Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and solvent toxicity. For persistent issues, consider using a formulation agent like Natrosol™ or Tween-80, though their compatibility with your cell line should be verified. 2. Ensure Stability: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] 3. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. The cellular IC50 for this compound is reported to be 115.4 nM in THP-1 cells and 70.2 nM in U937 cells.[1] A good starting range for other cell lines would be from 10 nM to 1 µM. 4. Address Serum Binding: If using serum-containing medium, consider reducing the serum percentage during the inhibitor treatment period, if compatible with your cell line's health. Alternatively, you may need to increase the inhibitor concentration to compensate for serum binding.[2] 5. Optimize Incubation Time: For initial experiments, an incubation time of 4 to 24 hours is recommended to observe significant inhibition of Cathepsin C and its downstream effects.[3][4] 6. Validate Cell Line: Confirm that your cell line expresses active Cathepsin C. Run a positive control with a known, potent cathepsin inhibitor (e.g., E-64d) to ensure the assay is working.
CCIN5-T02 I'm observing cytotoxicity or off-target effects at higher concentrations. How can I mitigate this? 1. Non-Specific Activity: At high concentrations, small molecule inhibitors can exhibit off-target effects.[5] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use the Lowest Effective Concentration: Based on your dose-response curve, use the lowest concentration that gives you the desired level of Cathepsin C inhibition to minimize off-target effects.[5] 2. Control for Solvent Effects: Ensure that the final concentration of the solvent is consistent across all experimental conditions, including the vehicle control, and is at a non-toxic level (typically <0.5% for DMSO).[6]
CCIN5-T03 How can I confirm that this compound is inhibiting Cathepsin C activity in my cells? Direct measurement of intracellular Cathepsin C activity is necessary for confirmation.1. Direct Enzyme Activity Assay: Lyse the cells after treatment with this compound and measure the Cathepsin C activity in the lysate using a fluorogenic substrate. A decrease in fluorescence compared to the vehicle-treated control indicates inhibition. 2. Activity-Based Probe: Use an activity-based probe that specifically labels active Cathepsin C. A decrease in probe labeling in treated cells confirms target engagement.[3][4] 3. Downstream Target Activity: Measure the activity of a downstream target of Cathepsin C, such as neutrophil elastase, in the cell lysate. A reduction in neutrophil elastase activity would indirectly confirm Cathepsin C inhibition.[2]
CCIN5-F01 What is the recommended solvent and storage condition for this compound? The inhibitor is typically dissolved in dimethyl sulfoxide (DMSO) to make a stock solution.Prepare a stock solution of 10 mM in DMSO. Aliquot and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
CCIN5-F02 What are appropriate positive and negative controls for my experiment? Proper controls are crucial for interpreting your results.Positive Control (Inhibition): A known, potent, and cell-permeable broad-spectrum cysteine protease inhibitor like E-64d can be used to confirm that the assay can detect cathepsin inhibition.[7] Negative Control (Vehicle): Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells. Inactive Control (Optional): If available, an inactive structural analog of this compound would be an ideal negative control to demonstrate that the observed effects are due to specific inhibition of Cathepsin C.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and In-Cellular Potency of this compound

Assay TypeTargetCell LineIC50Reference
Biochemical AssayCathepsin C-59.9 nM[1]
Cell-Based AssayCathepsin CTHP-1115.4 nM[1]
Cell-Based AssayCathepsin CU93770.2 nM[1]

Table 2: Selectivity Profile of this compound

Target CathepsinIC50
Cathepsin L4.26 µM
Cathepsin S>5 µM
Cathepsin B>5 µM
Cathepsin K>5 µM

Experimental Protocols

Protocol 1: Intracellular Cathepsin C Activity Assay using a Fluorogenic Substrate

This protocol describes how to measure the intracellular activity of Cathepsin C after treating cells with this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in your cell culture medium.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for inhibition (e.g., 50 µM E-64d).

    • Remove the old medium from the cells and add the medium containing the inhibitor or controls.

    • Incubate for the desired time (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After incubation, wash the cells once with ice-cold PBS.

    • Add 50 µL of chilled cell lysis buffer (e.g., RIPA buffer with protease inhibitors, ensuring it doesn't inhibit Cathepsin C) to each well.

    • Incubate on ice for 10 minutes with gentle shaking.

    • Centrifuge the plate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Enzyme Activity Measurement:

    • Transfer 20 µL of the clear lysate from each well to a black, flat-bottom 96-well plate.

    • Prepare a reaction mixture containing Cathepsin C assay buffer and a fluorogenic substrate for Cathepsin C (e.g., (Gly-Arg)2-AMC).

    • Add 80 µL of the reaction mixture to each well containing the cell lysate.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.

    • Take readings every 5 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample.

    • Normalize the activity to the protein concentration of the lysate if desired.

    • Compare the activity in the this compound-treated samples to the vehicle control to determine the percentage of inhibition.

Visualizations

Cathepsin C Signaling Pathway and Point of Inhibition

CathepsinC_Pathway Pro_NSPs Pro-Neutrophil Serine Proteases (e.g., Pro-Neutrophil Elastase) CatC Cathepsin C Pro_NSPs->CatC Activation by N-terminal dipeptide cleavage Active_NSPs Active Neutrophil Serine Proteases (e.g., Neutrophil Elastase) CatC->Active_NSPs Inflammation Inflammation and Tissue Damage Active_NSPs->Inflammation CatC_IN_5 This compound CatC_IN_5->CatC Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound stock solution in DMSO C Treat cells with serial dilutions of this compound A->C B Seed cells in 96-well plate B->C D Include Vehicle and Positive Controls E Lyse cells after incubation period C->E D->E F Measure Cathepsin C activity using fluorogenic substrate E->F G Calculate % Inhibition vs. Vehicle Control F->G H Determine Cellular IC50 G->H Troubleshooting_Logic Start Low Efficacy Observed Solubility Check for Precipitation in Media Start->Solubility Concentration Is Concentration Optimal? Solubility->Concentration No Solution1 Optimize Dilution Method (e.g., use formulation agents) Solubility->Solution1 Yes Incubation Is Incubation Time Sufficient? Concentration->Incubation No Solution2 Perform Dose-Response Experiment Concentration->Solution2 Yes Assay Is the Assay Working? Incubation->Assay No Solution3 Increase Incubation Time (e.g., 24h) Incubation->Solution3 Yes Solution4 Run Positive Control (e.g., E-64d) Assay->Solution4 No

References

How to assess and minimize off-target effects of Cathepsin C-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and minimizing the off-target effects of Cathepsin C-IN-5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known selectivity?

This compound is a potent, selective, and orally active inhibitor of Cathepsin C (Cat C).[1] It functions by inhibiting the activity of Cat C in bone marrow and blood, which in turn decreases the activation of neutrophil serine proteases (NSPs), demonstrating anti-inflammatory activity.[1]

The selectivity of this compound has been characterized against other related cathepsins. The available data on its inhibitory concentrations (IC50) are summarized below.

TargetIC50
Cathepsin C59.9 nM
Cathepsin L4.26 µM
Cathepsin S>5 µM
Cathepsin B>5 µM
Cathepsin K>5 µM
Data sourced from MedchemExpress.[1]

Q2: Why is it important to assess the off-target effects of this compound?

While this compound is designed to be selective, all small molecule inhibitors have the potential to interact with unintended targets. These "off-target" interactions can lead to unforeseen biological effects, toxicity, or misinterpretation of experimental results.[2] A thorough off-target assessment is crucial for:

  • Ensuring Data Integrity: Confirming that the observed phenotype is a direct result of Cathepsin C inhibition.

  • Identifying Potential Side Effects: Uncovering interactions that could lead to cellular toxicity or other adverse effects.

  • Understanding the Full Pharmacological Profile: Gaining a comprehensive view of the compound's mechanism of action.

Q3: What are the primary methods to experimentally identify off-target effects of this compound?

Several robust methods can be employed to identify off-target interactions of small molecule inhibitors like this compound. The main approaches include:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[3][4]

  • Kinome Profiling: This technique evaluates the inhibitor's effect on a broad panel of kinases, as they are common off-targets for small molecules.[5][6][7]

  • Chemical Proteomics: This approach uses chemical probes to pull down interacting proteins from cell lysates for identification by mass spectrometry.[8]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting for the key experimental methods used to assess off-target effects.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that this compound engages with its intended target, Cathepsin C, within the complex environment of the cell. It can also be used in a proteome-wide manner to identify off-target binders. The principle is that a protein's thermal stability increases when a ligand is bound.[3][4]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treat with This compound or Vehicle cell_culture->treatment aliquot 3. Aliquot Cell Suspension treatment->aliquot heat 4. Heat Aliquots at Different Temperatures aliquot->heat lysis 5. Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifuge 6. Centrifuge to Separate Soluble & Precipitated Proteins lysis->centrifuge collect_supernatant 7. Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant western_blot 8. Western Blot for Cathepsin C collect_supernatant->western_blot

Caption: CETSA experimental workflow for assessing target engagement.

Detailed Protocol: CETSA with Western Blot Detection

Materials:

  • Cells expressing Cathepsin C (e.g., U937 or THP-1)

  • This compound

  • Vehicle (e.g., DMSO)

  • PBS with protease inhibitors

  • Lysis buffer

  • Primary antibody against Cathepsin C

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with a saturating concentration of this compound or vehicle control for 1-3 hours.[9]

  • Cell Harvesting and Aliquoting:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.[9]

  • Heating Step:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples for 3-8 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments). Include an unheated control.[4]

    • After heating, cool the samples to room temperature for 3 minutes.[4]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).[10]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation and Western Blot:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using an antibody specific for Cathepsin C.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble Cathepsin C as a function of temperature for both the vehicle and this compound treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Troubleshooting Guide: CETSA
IssuePossible CauseSuggested Solution
No thermal shift observed Inhibitor concentration is too low.Use a higher, saturating concentration of this compound.
Insufficient incubation time.Increase the incubation time of the cells with the inhibitor.
The chosen temperature range is not optimal.Adjust the temperature range to better capture the protein's melting transition.
High variability between replicates Inconsistent cell numbers in aliquots.Ensure thorough mixing of the cell suspension before aliquoting.
Inconsistent heating.Use a calibrated thermal cycler for precise temperature control.
Weak or no signal on Western blot Low protein expression in the cell line.Use a cell line known to express high levels of Cathepsin C or consider overexpression.
Poor antibody quality.Validate the primary antibody for specificity and sensitivity.

Kinome Profiling for Off-Target Kinase Interactions

Kinases are a large family of enzymes that are common off-targets for small molecule inhibitors. Kinome profiling provides a broad assessment of the selectivity of this compound against a large number of kinases. A common method involves using "kinobeads," which are beads coated with a mixture of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[5][6]

Experimental Workflow: Kinome Profiling (Kinobeads)

Kinome_Profiling_Workflow cluster_prep Lysate Preparation & Incubation cluster_capture Kinase Capture cluster_elution Elution & Digestion cluster_analysis Analysis cell_lysis 1. Prepare Cell Lysate incubation 2. Incubate Lysate with This compound or Vehicle cell_lysis->incubation add_kinobeads 3. Add Kinobeads to Lysate incubation->add_kinobeads wash_beads 4. Wash Beads to Remove Non-specifically Bound Proteins add_kinobeads->wash_beads elute 5. Elute Bound Kinases wash_beads->elute digest 6. On-bead or In-solution Digestion (e.g., Trypsin) elute->digest lc_ms 7. LC-MS/MS Analysis digest->lc_ms data_analysis 8. Identify and Quantify Bound Kinases lc_ms->data_analysis

Caption: Kinome profiling workflow using kinobeads.

Detailed Protocol: Kinome Profiling with Kinobeads

Materials:

  • Cell lysate

  • This compound

  • Vehicle (e.g., DMSO)

  • Kinobeads (commercially available or prepared in-house)

  • Wash buffers

  • Elution buffer

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from the cell line of interest.

    • Determine and normalize the protein concentration.

  • Competitive Binding:

    • Incubate the cell lysate with a range of concentrations of this compound or vehicle control. This allows for competition between the free inhibitor and the kinobeads for kinase binding sites.

  • Kinase Enrichment:

    • Add the kinobead slurry to the inhibitor-treated lysates and incubate to allow for kinase binding.

    • Wash the beads extensively to remove proteins that are not specifically bound.

  • Elution and Digestion:

    • Elute the bound kinases from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a protein database.

    • Quantify the relative abundance of each identified kinase in the this compound treated samples compared to the vehicle control.

    • A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of this compound indicates an off-target interaction.

Troubleshooting Guide: Kinome Profiling
IssuePossible CauseSuggested Solution
Low number of identified kinases Insufficient amount of starting material.Increase the amount of cell lysate used.
Inefficient kinase capture by kinobeads.Ensure the kinobeads are of high quality and have not expired. Optimize the incubation time.
High background of non-kinase proteins Inadequate washing of the beads.Increase the number of wash steps and use stringent wash buffers.
Inconsistent quantification Variability in sample preparation.Ensure precise and consistent handling of all samples throughout the protocol.
Issues with LC-MS/MS performance.Calibrate and maintain the mass spectrometer regularly.

Chemical Proteomics for Unbiased Off-Target Identification

Chemical proteomics is a powerful, unbiased approach to identify the direct binding partners of a small molecule in a complex biological sample. This method typically involves immobilizing the inhibitor on a solid support to "fish" for interacting proteins.[8]

Experimental Workflow: Chemical Proteomics

Chemical_Proteomics_Workflow cluster_probe Probe Preparation cluster_incubation Affinity Capture cluster_wash Washing & Elution cluster_analysis Analysis synthesis 1. Synthesize an Immobilized Version of This compound incubation 2. Incubate Immobilized Inhibitor with Cell Lysate synthesis->incubation competition 3. (Optional) Competition with Free Inhibitor incubation->competition wash 4. Wash to Remove Non-specific Binders competition->wash elute 5. Elute Bound Proteins wash->elute sds_page 6. SDS-PAGE Separation elute->sds_page ms_analysis 7. In-gel Digestion and LC-MS/MS Analysis sds_page->ms_analysis

Caption: Chemical proteomics workflow for off-target identification.

Detailed Protocol: Affinity-Based Chemical Proteomics

Materials:

  • This compound immobilized on beads

  • Control beads (without the inhibitor)

  • Cell lysate

  • Free this compound (for competition experiment)

  • Wash buffers

  • Elution buffer

  • SDS-PAGE reagents

  • Trypsin

  • LC-MS/MS instrumentation

Procedure:

  • Probe Immobilization:

    • Synthesize a derivative of this compound with a linker that allows for covalent attachment to a solid support (e.g., Sepharose beads) without significantly altering its binding properties.

  • Affinity Pulldown:

    • Incubate the immobilized inhibitor beads and control beads with cell lysate.

    • For a competition experiment, pre-incubate the lysate with an excess of free this compound before adding the immobilized beads.

  • Washing:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads.

  • Protein Separation and Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel trypsin digestion, and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the proteins that are specifically enriched on the this compound beads compared to the control beads.

    • Proteins that are competed off by the free inhibitor are considered high-confidence interactors.

Troubleshooting Guide: Chemical Proteomics
IssuePossible CauseSuggested Solution
High non-specific binding Insufficient washing.Increase the stringency and number of wash steps.
Hydrophobic interactions with the beads or linker.Include a low concentration of a non-ionic detergent in the wash buffers.
No specific binders identified The immobilization of the inhibitor disrupts its binding activity.Synthesize a derivative with the linker attached at a different position.
The off-targets have very low abundance or weak affinity.Use a larger amount of cell lysate or consider cross-linking strategies.
Cathepsin C is not identified The immobilized probe is not active.Validate the activity of the immobilized probe before performing the full experiment.

Strategies to Minimize Off-Target Effects in Experiments

Once potential off-target interactions are identified, or to proactively reduce their impact, consider the following strategies in your experimental design:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that achieves the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.

  • Employ Structurally Unrelated Inhibitors: Use another selective Cathepsin C inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to Cathepsin C inhibition and not an off-target effect specific to this compound.

  • Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out Cathepsin C. The resulting phenotype should mimic the effect of this compound if the inhibitor is acting on-target.

  • Control Experiments: Always include appropriate controls, such as a vehicle-only treatment and, if possible, a structurally similar but inactive analog of this compound.

References

Improving the stability and half-life of Cathepsin C-IN-5 in experimental systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cathepsin C-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experimental systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and half-life of this inhibitor.

Frequently Asked Questions (FAQs)

1. What is the recommended method for preparing a stock solution of this compound?

For optimal results, we recommend preparing a stock solution of this compound in dimethyl sulfoxide (DMSO). The solubility in DMSO is ≥ 20 mg/mL (45.77 mM). To aid dissolution, warming the solution to 37°C and using an ultrasonic bath is advised.[1] For in vivo experiments, a working solution can be prepared by diluting the DMSO stock in corn oil. For example, a 2 mg/mL solution can be made by adding 100 μL of a 20 mg/mL DMSO stock to 900 μL of corn oil.[2]

2. What are the recommended storage conditions for this compound stock solutions?

To ensure the stability of your this compound stock solution, it is crucial to store it properly. For long-term storage, aliquoting the stock solution into single-use volumes and storing at -80°C is recommended, where it will be stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[2][3] Always protect the compound from light and moisture.[1][2] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.[1]

3. What is the known stability and half-life of this compound in experimental systems?

For in vivo applications, this compound has demonstrated good oral bioavailability in mice (F=42.07%).[2][3] This indicates a reasonable level of stability in the gastrointestinal tract and during first-pass metabolism.

4. How can I improve the stability of this compound in my experiments?

To enhance the stability of this compound in your experimental setup, consider the following strategies:

  • Minimize exposure to harsh conditions: Protect the compound from light and high temperatures.

  • Use fresh dilutions: Prepare working dilutions from your frozen stock solution immediately before each experiment.

  • Consider serum-free media: If your cell line permits, using serum-free or reduced-serum media can decrease the concentration of proteases that may degrade the inhibitor.

  • Replenish the inhibitor: For long-term cell culture experiments (e.g., over 24 hours), it may be necessary to replenish the media with fresh this compound to maintain a consistent effective concentration. The frequency of replenishment will depend on the specific experimental conditions and would need to be determined empirically.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibitory effect observed in cell-based assays. 1. Degradation of the inhibitor: this compound may have degraded due to improper storage or instability in the experimental medium. 2. Suboptimal inhibitor concentration: The concentration of the inhibitor may be too low to achieve sufficient inhibition of Cathepsin C. 3. Cell permeability issues: The inhibitor may not be efficiently entering the cells.1. Verify storage and handling: Ensure the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. Consider performing a stability test of the inhibitor in your specific cell culture medium by incubating it for the duration of your experiment and then analyzing its concentration by HPLC/MS.[7] 2. Perform a dose-response experiment: Test a range of concentrations to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. Remember that for downstream effects on neutrophil serine proteases, a high fractional inhibition of Cathepsin C may be required. 3. Use appropriate controls: Include a positive control (a known inhibitor of Cathepsin C) and a negative control (vehicle only) in your experiments.[9]
Precipitation of the inhibitor in aqueous media. 1. Low aqueous solubility: The inhibitor may be precipitating out of solution when diluted from the DMSO stock into aqueous cell culture media. 2. High final DMSO concentration: A high concentration of DMSO in the final working solution can be toxic to cells.1. Ensure final DMSO concentration is low: The final concentration of DMSO in your cell culture media should typically be less than 0.5% to avoid solvent-related artifacts and toxicity. 2. Check for precipitation: After adding the inhibitor to your media, visually inspect the solution for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution scheme to keep the final concentration of the inhibitor below its solubility limit in your experimental buffer.
Variability in results between experiments. 1. Inconsistent inhibitor activity: This could be due to degradation of the stock solution over time. 2. Differences in experimental setup: Minor variations in cell density, incubation time, or reagent preparation can lead to variable results.1. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to ensure consistent concentration and minimize degradation from repeated freeze-thaw cycles. 2. Standardize protocols: Maintain consistent experimental parameters, including cell seeding density, treatment duration, and media conditions.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀
Cathepsin C59.9 nM[2][3]
Cathepsin L4.26 µM[2][3]
Cathepsin S>5 µM[2][3]
Cathepsin B>5 µM[2][3]
Cathepsin K>5 µM[2][3]

Table 2: Cell-Based Activity of this compound

Cell LineIC₅₀
THP-1115.4 nM[3]
U93770.2 nM[3]

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValue
Solubility in DMSO ≥ 20 mg/mL (45.77 mM)[1]
Oral Bioavailability (F%) in mice 42.07%[2][3]
Recommended Long-term Storage -80°C (up to 6 months)[2][3]
Recommended Short-term Storage -20°C (up to 1 month)[2][3]
Half-life (t½) in cell culture media Data not available. Recommend empirical determination.
Half-life (t½) in plasma Data not available.
Cmax in mice (10 mg/kg, p.o.) Data not available.
Tmax in mice (10 mg/kg, p.o.) Data not available.

Experimental Protocols

Protocol 1: General Cell-Based Assay for Cathepsin C Inhibition

This protocol provides a general framework for assessing the inhibitory activity of this compound in a cell-based assay.

  • Cell Seeding: Seed your cells of interest (e.g., THP-1 or U937) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow the cells to adhere and recover overnight.[11]

  • Preparation of Inhibitor Dilutions: Prepare a series of dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the cells for a predetermined period. This time should be sufficient for the inhibitor to take effect and will depend on the specific aims of your experiment.

  • Cell Lysis: After incubation, wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100 or NP-40).[11]

  • Cathepsin C Activity Assay:

    • Add a fluorogenic or chromogenic substrate for Cathepsin C (e.g., Gly-Phe-p-nitroanilide) to the cell lysates.[12]

    • Incubate at 37°C and measure the fluorescence or absorbance at appropriate time points using a plate reader.

    • The rate of substrate cleavage is proportional to the Cathepsin C activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Assessment of Inhibitor Stability in Cell Culture Medium

This protocol allows for the empirical determination of the stability of this compound in your specific experimental conditions.

  • Spike the Medium: Add this compound to your cell culture medium (with or without serum, as per your experimental design) at the final concentration you intend to use.

  • Incubation: Incubate the medium in a cell culture incubator (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, 72 hours).

  • Time Points: At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), take an aliquot of the medium.

  • Sample Preparation: Stop any potential degradation by adding a suitable solvent (e.g., acetonitrile) to precipitate proteins and store the samples at -80°C until analysis.

  • Analysis: Analyze the concentration of the intact this compound in each sample using a sensitive analytical method such as LC-MS/MS.[7]

  • Data Analysis: Plot the concentration of this compound over time to determine its degradation rate and calculate its half-life in your specific cell culture medium.

Visualizations

Below are diagrams illustrating key pathways and workflows related to the use of this compound.

Cathepsin_C_Pathway cluster_maturation Maturation in Bone Marrow ProCathepsinC Pro-Cathepsin C (inactive) ActiveCathepsinC Active Cathepsin C ProCathepsinC->ActiveCathepsinC Activation Cathepsin_L_S Cathepsin L/S Cathepsin_L_S->ProCathepsinC ProNSPs Pro-Neutrophil Serine Proteases (e.g., Pro-Elastase, Pro-Cathepsin G) ActiveCathepsinC->ProNSPs Cleavage of N-terminal dipeptide CathepsinC_IN_5 This compound CathepsinC_IN_5->ActiveCathepsinC Inhibition ActiveNSPs Active Neutrophil Serine Proteases Inflammation Inflammation & Tissue Damage ActiveNSPs->Inflammation

Caption: Cathepsin C activation and its role in inflammation.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock Prepare Stock Solution (this compound in DMSO) Working Prepare Working Dilutions (in cell culture medium) Stock->Working Treatment Treat Cells with Inhibitor Working->Treatment Seeding Seed Cells Seeding->Treatment Incubation Incubate Treatment->Incubation Lysis Lyse Cells Incubation->Lysis ActivityAssay Measure Cathepsin C Activity Lysis->ActivityAssay Analysis Calculate % Inhibition and IC50 ActivityAssay->Analysis

Caption: General experimental workflow for this compound.

Troubleshooting_Logic Start No or Inconsistent Inhibitory Effect CheckStorage Check Storage Conditions (-80°C, minimal freeze-thaw) Start->CheckStorage CheckConcentration Verify Inhibitor Concentration (Perform dose-response) Start->CheckConcentration CheckStability Assess Stability in Media (Empirical testing) Start->CheckStability Solution1 Prepare Fresh Stock Solution CheckStorage->Solution1 Solution2 Optimize Inhibitor Concentration CheckConcentration->Solution2 Solution3 Replenish Inhibitor or Use Serum-Free Media CheckStability->Solution3

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Achieving High Fractional Inhibition of Cathepsin C In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vivo inhibition of Cathepsin C (CTSC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high fractional inhibition of Cathepsin C in vivo so challenging?

A1: Achieving high and sustained fractional inhibition of Cathepsin C in vivo is difficult primarily because the enzyme's main physiological role is the activation of serine proteases within the bone marrow during the maturation of neutrophils and other immune cells.[1][2] To be effective, an inhibitor must not only reach the systemic circulation but also penetrate the bone marrow at a sufficient concentration and for a prolonged period to prevent the activation of newly synthesized proteases.[2] Incomplete inhibition may not be sufficient to significantly reduce the activity of downstream proteases like neutrophil elastase.[3][4]

Q2: What is a realistic target for in vivo Cathepsin C inhibition to observe a therapeutic effect?

A2: While complete inhibition is the ideal goal, studies have shown that a reduction of 60-80% in elastase-related protease activity can have a therapeutic effect, suggesting that total elimination of these proteases may not be necessary for a clinical benefit.[3] However, it's important to note that a very high fractional inhibition of Cathepsin C is required to achieve this level of downstream effect.[4] For instance, in some cellular models, 80% occupancy of Cathepsin C active sites was needed to achieve a 50% reduction in neutrophil elastase activity.[4]

Q3: How long should a Cathepsin C inhibitor be administered in vivo to see a significant reduction in neutrophil serine protease activity?

A3: The maximum reduction in neutrophil serine protease activities is typically observed after approximately 7 days of continuous inhibitor administration.[5] This is because the inhibitor needs to act on the developing neutrophils within the bone marrow to prevent the activation of newly synthesized serine proteases. A prolonged treatment period ensures that the circulating pool of mature neutrophils is gradually replaced by neutrophils with inactive proteases.[6]

Q4: Are there known off-target effects of Cathepsin C inhibitors that I should be aware of?

A4: While the newer generation of Cathepsin C inhibitors are designed to be highly selective, off-target effects are a potential concern with any pharmacological agent. For some cathepsin inhibitors, particularly basic and lipophilic compounds, off-target inhibition of other lysosomal cysteine cathepsins (like Cathepsins B, L, and S) has been observed in vivo.[7] This can lead to the accumulation of these cathepsins in tissues, potentially causing unforeseen side effects. It is crucial to profile the selectivity of your inhibitor and monitor for any unexpected phenotypes in your animal models.

Troubleshooting Guides

Problem 1: Incomplete or Variable Inhibition of Downstream Serine Proteases (e.g., Neutrophil Elastase) In Vivo
Possible Cause Troubleshooting Steps
Insufficient Inhibitor Exposure at the Target Site (Bone Marrow) 1. Verify Bioavailability: Confirm the oral bioavailability and pharmacokinetic (PK) profile of your inhibitor in the specific animal model you are using. Factors like species-specific metabolism can significantly alter exposure.[5] 2. Optimize Dosing Regimen: Consider increasing the dose or the frequency of administration (e.g., from once daily to twice daily) to maintain a sustained inhibitory concentration in the plasma and, consequently, in the bone marrow.[5] 3. Check Vehicle Formulation: Ensure the inhibitor is properly solubilized and stable in the delivery vehicle. For oral gavage, vehicles such as 0.5% Natrosol™ with 0.015% Tween-80 have been used.[8]
Suboptimal Inhibitor Properties 1. Assess Plasma Stability: Investigate the stability of the inhibitor in plasma, as rapid degradation can lead to reduced efficacy.[9] 2. Evaluate Bone Marrow Penetration: If possible, measure the concentration of the inhibitor directly in the bone marrow to confirm it is reaching the target tissue at effective levels. Some inhibitors, like BI 1291583, show preferential distribution to the bone marrow.[10][11]
High Rate of Neutrophil Turnover In models with high levels of inflammation and rapid neutrophil turnover, a higher or more frequent dose of the inhibitor may be necessary to inhibit Cathepsin C in the newly produced neutrophils.
Problem 2: Unexpected Phenotypes or Adverse Effects in Animal Models
Possible Cause Troubleshooting Steps
Off-Target Inhibition 1. Profile Inhibitor Selectivity: Test the inhibitor against a panel of related cathepsins (B, K, L, S) to determine its selectivity profile.[12] 2. Use a Negative Control: If available, use a structurally similar but inactive version of the inhibitor as a negative control to confirm that the observed phenotype is due to Cathepsin C inhibition.[12] 3. Consider Non-Basic Inhibitors: Basic cathepsin inhibitors have a higher propensity for lysosomotropism, which can lead to off-target effects. If you are observing issues, consider exploring non-basic inhibitors.
Exaggerated Pharmacological Effect While Cathepsin C knockout mice are generally healthy, complete and prolonged inhibition in a disease model could lead to unexpected consequences related to the roles of neutrophil serine proteases in immune defense.[9] Carefully monitor animals for signs of increased susceptibility to infections.
Genetic Background of Animal Model The phenotype of cathepsin knockouts can vary depending on the mouse strain, suggesting the influence of genetic modifiers.[13] Be aware of the genetic background of your animals and consider potential strain-specific effects.

Quantitative Data Summary

The following tables summarize in vivo efficacy data for several Cathepsin C inhibitors from preclinical studies.

Table 1: In Vivo Efficacy of Brensocatib

Animal Model Dose & Route Duration % Inhibition of Neutrophil Serine Protease Activity Reference(s)
C57BL/6 Mice5 mg/kg, oral gavage (BID)14 daysSignificant reduction in Neutrophil Elastase (NE), Proteinase 3 (PR3), and Cathepsin G (CatG) activity. CatG was most reduced, followed by NE, then PR3.[5]
Sprague Dawley RatsVarious doses, oral gavageUp to 14 daysDose-dependent reduction in NE, PR3, and CatG activity. PR3 was most reduced, followed by CatG, then NE.[5]

Table 2: In Vivo Efficacy of BI 1291583

Animal Model Dose & Route Duration % Inhibition of Neutrophil Serine Protease Activity Reference(s)
Mice0.00005 - 5 mg/kg, oral11 daysUp to 99% inhibition of NE and 94% inhibition of PR3 in BALF neutrophils. ED50 for NE inhibition in peripheral neutrophils was 0.05 mg/kg.[10][11][12]
Rats20 mg/kg, oral12 days42% reduction in NE activity and 54% reduction in CatG activity in bone marrow lysates.[8]

Table 3: In Vivo Efficacy of MOD06051

Animal Model Dose & Route Duration Key Findings Reference(s)
Rats0.3, 1, 3, and 10 mg/kg, oral (BID)14 daysED50 for NE activity inhibition in bone marrow was ~0.3 mg/kg.[14]
MPO-AAV Rat Model0.3 and 3 mg/kg, oral (BID)42 daysDose-dependent reduction in NET-forming neutrophils and amelioration of vasculitis.[15][16]

Table 4: In Vivo Efficacy of VBY-825

Animal Model Dose & Route Duration Key Findings Reference(s)
RIP1-Tag2 Mice (Pancreatic Cancer Model)10 mg/kg/day, subcutaneous injection3.5 weeks33% decrease in tumor number and 52% decrease in cumulative tumor volume.[17]

Experimental Protocols

Protocol 1: In Vivo Administration of a Cathepsin C Inhibitor (Oral Gavage in Rats)

Materials:

  • Cathepsin C inhibitor (e.g., BI-9740)

  • Vehicle solution: 0.5% Natrosol™ 250 HX Pharm, 0.015% Tween-80 in water

  • Hydrochloric acid (for pH adjustment)

  • Vortex mixer

  • Sonicator

  • Oral gavage needles

Procedure:

  • Prepare the vehicle solution by dissolving Natrosol™ and Tween-80 in water.

  • Weigh the desired amount of the Cathepsin C inhibitor and add the vehicle solution.

  • Vortex the mixture thoroughly.

  • Gradually add hydrochloric acid while stirring to adjust the pH to approximately 4.0.

  • Continue to vortex and sonicate the mixture until a clear solution is obtained.

  • Store the formulation at room temperature in the dark for a maximum of 3 days.[8]

  • Administer the inhibitor solution to the rats via oral gavage at the desired dosage and frequency.

Protocol 2: Measurement of Neutrophil Elastase (NE) Activity in Bone Marrow Lysates

Materials:

  • Bone marrow cells isolated from treated and control animals

  • Lysis buffer

  • Fluorometric NE substrate (e.g., MeOSu-AAPV-AMC)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of the animals.

  • Lyse the cells to release their contents.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • In a 96-well black microplate, add the bone marrow lysate.

  • Add the fluorometric NE substrate to each well.

  • Incubate the plate at 37°C and monitor the increase in fluorescence over time using a microplate reader (e.g., excitation/emission wavelengths of 400/505 nm).

  • Calculate the NE activity based on the rate of substrate cleavage.

Visualizations

Cathepsin_C_Activation_Pathway Pro_Serine_Protease Pro-Serine Proteases (e.g., Pro-Neutrophil Elastase, Pro-Cathepsin G) Active_Serine_Protease Active Serine Proteases (e.g., Neutrophil Elastase, Cathepsin G) Pro_Serine_Protease->Active_Serine_Protease Inflammatory_Mediators Inflammatory Mediators Active_Serine_Protease->Inflammatory_Mediators Release Cathepsin_C Cathepsin C (DPPI) Cathepsin_C->Active_Serine_Protease Cleavage of N-terminal dipeptide Pro_Cathepsin_C Pro-Cathepsin C Pro_Cathepsin_C->Cathepsin_C Activation Tissue_Damage Tissue Damage & Inflammation Inflammatory_Mediators->Tissue_Damage Cathepsin_C_Inhibitor Cathepsin C Inhibitor (e.g., Brensocatib) Cathepsin_C_Inhibitor->Cathepsin_C

Caption: Cathepsin C-mediated activation of serine proteases.

Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_ExVivo Ex Vivo Analysis Animal_Model Animal Model (e.g., Rat, Mouse) Inhibitor_Admin Administer Cathepsin C Inhibitor (e.g., oral gavage) Animal_Model->Inhibitor_Admin Tissue_Harvest Harvest Tissues (Bone Marrow, Blood, etc.) Inhibitor_Admin->Tissue_Harvest Neutrophil_Isolation Isolate Neutrophils/ Prepare Lysates Tissue_Harvest->Neutrophil_Isolation Activity_Assay Measure Enzyme Activity (Cathepsin C, NE) Neutrophil_Isolation->Activity_Assay Data_Analysis Analyze Data & Determine % Inhibition Activity_Assay->Data_Analysis

Caption: General experimental workflow for in vivo Cathepsin C inhibition.

Troubleshooting_Logic Start Incomplete Inhibition Observed Check_PK Assess Pharmacokinetics (Plasma Concentration) Start->Check_PK Check_PD Assess Pharmacodynamics (Target Engagement in Bone Marrow) Check_PK->Check_PD Adequate Exposure Optimize_Dose Optimize Dosing (Increase Dose/Frequency) Check_PK->Optimize_Dose Low Exposure Reformulate Reformulate Vehicle Check_PK->Reformulate Suspected Formulation Issue Check_Selectivity Profile Inhibitor Selectivity Check_PD->Check_Selectivity Poor Target Engagement Re_evaluate Re-evaluate Inhibitor Candidate Check_PD->Re_evaluate Good Target Engagement, Still Low Efficacy Optimize_Dose->Start Reformulate->Start Check_Selectivity->Re_evaluate

Caption: Troubleshooting logic for in vivo Cathepsin C inhibition experiments.

References

Technical Support Center: Overcoming Metabolic Instability of Peptide-Based Cathepsin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the metabolic instability of peptide-based cathepsin inhibitors.

Frequently Asked Questions (FAQs)

Q1: My peptide-based cathepsin inhibitor shows high potency in enzymatic assays but is inactive in cell-based or in vivo models. What are the likely causes?

A1: This is a common issue stemming from poor metabolic stability and/or low cell permeability. While the peptide may effectively inhibit the purified enzyme, it can be rapidly degraded by proteases in cell culture media, serum, or within the cell. Additionally, the peptide may not efficiently cross the cell membrane to reach its intracellular target.

Q2: What are the primary strategies to improve the metabolic stability of my peptide inhibitor?

A2: Several strategies can be employed to enhance metabolic stability:[1][2]

  • N- and C-terminal Modifications: Capping the termini with groups like acetyl (N-terminus) or amide (C-terminus) can protect against exopeptidases.[3][4]

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at protease cleavage sites can significantly reduce degradation, as proteases are stereospecific.[3]

  • Incorporation of Unnatural Amino Acids: Using non-proteinogenic amino acids can sterically hinder protease access.[3]

  • Cyclization: Constraining the peptide into a cyclic structure, either head-to-tail or through side-chain linkage, enhances rigidity and resistance to proteolysis.[2]

  • Peptide Backbone Modifications: Introducing modifications like N-methylation can reduce susceptibility to proteases.[5]

  • PEGylation: Conjugating polyethylene glycol (PEG) chains increases the hydrodynamic volume, which can shield the peptide from proteases and reduce renal clearance.[3]

Q3: How can I improve the cell permeability of my peptide inhibitor?

A3: Enhancing cell permeability is crucial for targeting intracellular cathepsins. Consider these approaches:

  • Lipidation: Attaching a lipid moiety can improve membrane association and uptake.

  • Cell-Penetrating Peptides (CPPs): Fusing your inhibitor sequence to a known CPP can facilitate cellular entry.[6][7]

  • Backbone Modifications: N-methylation can improve permeability by reducing the number of hydrogen bond donors.[8]

  • Reversible Cyclization: Strategies that allow the peptide to be cyclic for cell entry and then linearize inside the cell can be effective.[7][9]

Q4: My peptide inhibitor has poor aqueous solubility. How can I address this?

A4: Poor solubility can hinder formulation and bioavailability. Here are some solutions:[10][11][12]

  • pH Adjustment: Modifying the pH of the formulation buffer to be above or below the peptide's isoelectric point (pI) can increase its net charge and improve solubility.[10]

  • Sequence Modification: Incorporating more charged or polar amino acids can enhance aqueous solubility.

  • Use of Solubilizing Excipients: Adding agents like co-solvents (e.g., DMSO, ethanol) or surfactants can improve solubility.[11]

  • Formulation Strategies: Encapsulation in nanoparticles or liposomes can improve the solubility and delivery of hydrophobic peptides.

Troubleshooting Guides

Problem 1: Rapid Degradation in Plasma Stability Assay
Symptom Possible Cause Troubleshooting Steps
>90% degradation within 30 minutes Susceptibility to serum proteases (e.g., chymotrypsin, trypsin).1. Identify Cleavage Site: Use LC-MS to identify the primary degradation products and pinpoint the cleavage site. 2. P1/P2 Modification: If the cleavage site is known, modify the amino acids at the P1 and P2 positions. For example, replace hydrophobic residues susceptible to chymotrypsin with less favored amino acids or D-amino acids.[13] 3. Terminal Capping: If degradation occurs at the termini, acetylate the N-terminus and amidate the C-terminus.[2] 4. Cyclization: Synthesize a cyclic version of the peptide to increase conformational rigidity and protease resistance.
Inconsistent results between replicates Peptide adsorption to labware; improper sample handling.1. Use Low-Binding Tubes: Employ low-protein-binding microcentrifuge tubes and pipette tips. 2. Consistent Mixing: Ensure thorough but gentle mixing of the peptide with plasma. 3. Control for Freeze-Thaw Cycles: Aliquot plasma to avoid multiple freeze-thaw cycles which can affect enzyme activity.
Problem 2: Low Stability in Microsomal Stability Assay
Symptom Possible Cause Troubleshooting Steps
High clearance in the presence of NADPH Oxidation by Cytochrome P450 enzymes.1. Identify Metabolites: Use high-resolution mass spectrometry to identify the oxidative metabolites. 2. Site-Specific Modification: Block the site of oxidation by, for example, replacing a susceptible aromatic residue with a non-oxidizable analog or by introducing a halogen. 3. Incorporate Enzyme-Resistant Moieties: Introduce functionalities that are less prone to CYP-mediated metabolism.
High variability in results Inconsistent microsomal activity; improper assay conditions.1. Quality Control of Microsomes: Use microsomes from a reputable supplier and perform a quality control check with a known substrate. 2. Optimize Incubation Time: Ensure the incubation time is within the linear range of metabolism. 3. Consistent Quenching: Use a consistent and effective method to stop the reaction at each time point (e.g., addition of cold acetonitrile).

Data Presentation: Impact of Modifications on Cathepsin Inhibitor Stability

The following table summarizes quantitative data on how various structural modifications can improve the metabolic stability and potency of peptide-based cathepsin inhibitors.

Inhibitor Target Cathepsin Modification IC₅₀ / Kᵢ (nM) Half-life (t½) Reference
Triptorelin (GnRH analog)-D-amino acid & unnatural amino acid substitution-2.8 hours (in vivo)[12]
Natural GnRH-None-5 minutes (in vivo)[12]
N-AcGIP-N-terminal acetylation-> 24 hours (in vivo)[12]
GIP-None-2-5 minutes (in vivo)[12]
OdanacatibCathepsin KP1 and P2 modificationsIC₅₀ = 0.2 nMLong half-life in preclinical species
BalicatibCathepsin KPeptidic nitrileIC₅₀ = 1.4 nM-
RelacatibCathepsin KAzepanone analogKᵢapp = 0.041 nMGood oral bioavailability
Onc112-D-arginine substitution-> 8 hours (mouse serum)[1]
Onc18-None-25 minutes (mouse serum)[1]

Experimental Protocols

Protocol 1: Plasma Stability Assay
  • Materials: Test peptide inhibitor, control peptide with known stability, human plasma (or other species), PBS (pH 7.4), quenching solution (e.g., acetonitrile with internal standard), LC-MS system.

  • Procedure:

    • Prepare a stock solution of the test peptide and control peptide in a suitable solvent (e.g., DMSO).

    • Pre-warm human plasma to 37°C.

    • Spike the test peptide into the pre-warmed plasma to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS to quantify the remaining parent peptide.

  • Data Analysis: Calculate the percentage of the parent peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) by plotting the natural log of the percentage remaining versus time.

Protocol 2: Microsomal Stability Assay
  • Materials: Test peptide inhibitor, liver microsomes (human, rat, etc.), NADPH regenerating system, phosphate buffer (pH 7.4), quenching solution, LC-MS system.

  • Procedure:

    • Prepare a stock solution of the test peptide.

    • In a 96-well plate, add liver microsomes to a phosphate buffer.

    • Add the test peptide to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using LC-MS to determine the concentration of the parent peptide.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Protocol 3: Cathepsin K Activity Assay (Fluorometric)
  • Materials: Recombinant human Cathepsin K, Cathepsin K substrate (e.g., Ac-LR-AFC), assay buffer, test inhibitor, 96-well black plate, fluorescence plate reader.

  • Procedure:

    • Prepare a dilution series of the test inhibitor in assay buffer.

    • Add the assay buffer, inhibitor dilutions, and a solution of recombinant Cathepsin K to the wells of the 96-well plate.

    • Pre-incubate the enzyme and inhibitor at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm) kinetically over 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic read). Plot the percent inhibition versus the inhibitor concentration to calculate the IC₅₀ value.

Visualizations

Cathepsin_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Endosome Late Endosome / Lysosome Preprocathepsin Pre-procathepsin Procathepsin Procathepsin Preprocathepsin->Procathepsin Signal Peptide Cleavage Phosphorylated_Procathepsin Phosphorylated Procathepsin Procathepsin->Phosphorylated_Procathepsin Phosphorylation cluster_Golgi cluster_Golgi Procathepsin->cluster_Golgi Active_Cathepsin Active Cathepsin Phosphorylated_Procathepsin->Active_Cathepsin Acidic pH Propeptide Cleavage cluster_Endosome cluster_Endosome Phosphorylated_Procathepsin->cluster_Endosome Extracellular_Space Extracellular_Space Active_Cathepsin->Extracellular_Space Secretion Peptide_Stability_Workflow start Design & Synthesize Peptide Inhibitor in_vitro_assays In Vitro Stability Assays (Plasma, Microsomes) start->in_vitro_assays stable Stable? in_vitro_assays->stable modify Structural Modification (e.g., Cyclization, D-A.A.) stable->modify No cell_assays Cell-Based Potency & Permeability Assays stable->cell_assays Yes resynthesize Re-synthesize Modified Peptide modify->resynthesize resynthesize->in_vitro_assays active Active & Permeable? cell_assays->active active->modify No optimize_pk Optimize PK/PD Properties active->optimize_pk Yes in_vivo In Vivo Efficacy Studies optimize_pk->in_vivo Troubleshooting_Logic start High In Vitro Potency, Low Cellular Activity check_stability Assess Metabolic Stability (Plasma/Media) start->check_stability stable Stable? check_stability->stable improve_stability Improve Stability (See FAQ A2) stable->improve_stability No check_permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) stable->check_permeability Yes retest Re-test in Cell-Based Assay improve_stability->retest permeable Permeable? check_permeability->permeable improve_permeability Improve Permeability (See FAQ A3) permeable->improve_permeability No permeable->retest Yes improve_permeability->retest

References

Best practices for handling and preparing Cathepsin C-IN-5 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and preparing Cathepsin C-IN-5 for experimental use. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as compound SF38, is a potent, selective, and orally active inhibitor of Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI).[1] Its primary mechanism of action is the inhibition of Cathepsin C activity, which is a crucial enzyme for the activation of various pro-inflammatory serine proteases in immune cells.[2][3] By inhibiting Cathepsin C, this compound effectively decreases the activation of neutrophil serine proteases (NSPs) like neutrophil elastase, cathepsin G, and proteinase 3.[1] This ultimately leads to anti-inflammatory effects.[1]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C for up to six months or at -80°C for up to one year. Stock solutions should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO). The solubility in DMSO is ≥ 20 mg/mL (45.77 mM). To aid dissolution, warming the solution to 37°C and using sonication is recommended.

Q4: Can I use this compound for in vivo experiments?

Yes, this compound is orally active and has demonstrated good bioavailability and anti-inflammatory activity in animal models.[1]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50
Cathepsin C 59.9 nM
Cathepsin L4.26 µM
Cathepsin S>5 µM
Cathepsin B>5 µM
Cathepsin K>5 µM
THP-1 cells115.4 nM
U937 cells70.2 nM

Data sourced from MedChemExpress and GlpBio.[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageAdministrationKey Findings
ICR Mice1500 mg/kgOral (p.o.)No significant weight loss or toxic reaction within 7 days.[1]
C57BL/6 Mice (ALI model)2, 10, 50 mg/kgOral (p.o.)Dose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-6, GM-CSF) and increase in the anti-inflammatory cytokine (IL-10).[1]
-10 mg/kg (p.o.); 2 mg/kg (i.v.)-Good bioavailability with F=42.07%.[1]

ALI: Acute Lung Injury

Experimental Protocols

Detailed Methodology: In Vitro Cathepsin C Activity Assay (Fluorometric)

This protocol is adapted from standard fluorometric assays for cysteine cathepsins and is suitable for determining the inhibitory activity of this compound.

Materials:

  • Recombinant human Cathepsin C

  • This compound

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5

  • Fluorogenic Substrate: (H-Gly-Arg)₂-AMC or similar Cathepsin C-specific substrate

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare this compound dilutions: Serially dilute this compound in DMSO to achieve a range of concentrations. Further dilute these in Assay Buffer to the final desired concentrations for the assay. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Prepare Recombinant Cathepsin C: Dilute the recombinant Cathepsin C in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically through an enzyme titration experiment.

  • Assay Setup:

    • Blank (No Enzyme): Add Assay Buffer and substrate.

    • Negative Control (Enzyme, No Inhibitor): Add diluted Cathepsin C and substrate.

    • Positive Control (Inhibitor): Add diluted Cathepsin C, substrate, and a known Cathepsin C inhibitor (if available).

    • Test Wells: Add diluted Cathepsin C and the various dilutions of this compound.

  • Pre-incubation: Add 50 µL of the diluted Cathepsin C to the appropriate wells of the 96-well plate. Then, add 25 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO). Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C, or take an endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Workflows

Cathepsin_C_Signaling_Pathway cluster_activation Cathepsin C Activation cluster_downstream Downstream Effects Pro-Cathepsin C Pro-Cathepsin C Active Cathepsin C Active Cathepsin C Pro-Cathepsin C->Active Cathepsin C Cleavage by Cathepsin L/S Cathepsin L/S Cathepsin L/S Pro-Neutrophil Serine Proteases Pro-Neutrophil Serine Proteases Active Cathepsin C->Pro-Neutrophil Serine Proteases Pro-Neutrophil Serine Proteases\n(pro-NE, pro-PR3, pro-CG) Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CG) Active NSPs\n(NE, PR3, CG) Active NSPs (NE, PR3, CG) Inflammation Inflammation Active NSPs Active NSPs Pro-Neutrophil Serine Proteases->Active NSPs Activation Active NSPs->Inflammation This compound This compound This compound->Active Cathepsin C Inhibition

Caption: Cathepsin C signaling pathway and point of inhibition.

experimental_workflow Start Start Prepare Stock Solution\n(this compound in DMSO) Prepare Stock Solution (this compound in DMSO) Start->Prepare Stock Solution\n(this compound in DMSO) Serial Dilutions\n(in Assay Buffer) Serial Dilutions (in Assay Buffer) Prepare Stock Solution\n(this compound in DMSO)->Serial Dilutions\n(in Assay Buffer) Pre-incubate with\nRecombinant Cathepsin C Pre-incubate with Recombinant Cathepsin C Serial Dilutions\n(in Assay Buffer)->Pre-incubate with\nRecombinant Cathepsin C Add Fluorogenic Substrate Add Fluorogenic Substrate Pre-incubate with\nRecombinant Cathepsin C->Add Fluorogenic Substrate Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate->Measure Fluorescence Data Analysis (IC50) Data Analysis (IC50) Measure Fluorescence->Data Analysis (IC50)

References

Interpreting unexpected results in Cathepsin C-IN-5 functional assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cathepsin C-IN-5 functional assays. This resource is designed to help researchers, scientists, and drug development professionals interpret unexpected results and troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cathepsin C and its primary function?

A1: Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease.[1][2] Its main role is to activate various pro-inflammatory serine proteases within immune cells like neutrophils and mast cells.[1][2][3] This activation is crucial for immune responses, but its dysregulation is linked to several inflammatory diseases.[2][4]

Q2: What is this compound and how does it work?

A2: this compound is a potent, selective, and orally active inhibitor of Cathepsin C.[5] It functions by binding to the enzyme, blocking its ability to activate downstream serine proteases, thereby exerting anti-inflammatory effects.[5] Its selectivity for Cathepsin C over other cathepsins makes it a valuable tool for studying the specific roles of this enzyme.

Q3: What are the typical IC50 values for this compound?

A3: The inhibitory potency of this compound varies across different cathepsins and assay systems. Below is a summary of its reported IC50 values.

Target Assay Type IC50 Value
Cathepsin CEnzyme Assay59.9 nM
Cathepsin LEnzyme Assay4.26 µM
Cathepsin SEnzyme Assay>5 µM
Cathepsin BEnzyme Assay>5 µM
Cathepsin KEnzyme Assay>5 µM
Cathepsin CTHP-1 Cell-Based Assay115.4 nM
Cathepsin CU937 Cell-Based Assay70.2 nM
Data sourced from MedchemExpress.[5]

Troubleshooting Guides

This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.

Issue 1: Higher-Than-Expected IC50 Value (Lower Potency)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inhibitor Degradation Prepare fresh stock solutions of this compound. Some protease inhibitors can be unstable in aqueous solutions.[6] Avoid repeated freeze-thaw cycles.
Inaccurate Concentration Verify the concentration of your inhibitor stock solution. If possible, use a spectrophotometer or another quantitative method.
Sub-optimal Enzyme Activity Ensure the Cathepsin C enzyme is active. Run a positive control without any inhibitor. If activity is low, use a fresh enzyme aliquot. The enzyme's activity can be affected by storage and handling.
High Substrate Concentration An excessively high concentration of the fluorogenic or chromogenic substrate can lead to competitive displacement of the inhibitor, resulting in an apparent decrease in potency. Try running the assay with the substrate concentration at or below the Km value.
Incorrect Assay Buffer pH Cathepsins are most active at an acidic pH, typical of the lysosomal environment.[4] Ensure your assay buffer pH is optimal for Cathepsin C activity (typically pH 5.0-6.0).
Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Assay Variability Standardize all incubation times and temperatures. Ensure consistent mixing of reagents. Use a multichannel pipette for adding reagents to minimize timing differences between wells.
Reagent Inconsistency Use the same batch of reagents (enzyme, substrate, inhibitor, buffer) for all comparative experiments. Batch-to-batch variation can introduce variability.
Cell-Based Assay Variables For cell-based assays, ensure cell passage number, confluency, and overall health are consistent across experiments. Stressed or unhealthy cells can produce unreliable results.
Edge Effects in Plate Reader "Edge effects" in 96-well plates can cause variability. Avoid using the outer wells or fill them with a blank solution (e.g., PBS) to create a more uniform temperature and humidity environment across the plate.
Issue 3: Unexpected Cellular Responses

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Cytotoxicity at High Concentrations Determine the cytotoxicity of this compound on your specific cell line using a cell viability assay (e.g., MTT or LDH assay). Perform your functional experiments at non-toxic concentrations.
Cellular Feedback Mechanisms Prolonged inhibition of a key enzyme can sometimes trigger compensatory cellular responses, such as the upregulation of other proteases.[7] Analyze the expression levels of related cathepsins (e.g., Cathepsin B, L, S) via Western blot or qPCR after inhibitor treatment to check for compensatory upregulation.
Off-Target Effects Although this compound is highly selective, at very high concentrations it may inhibit other proteases like Cathepsin L.[5] If using high concentrations, consider including a selective inhibitor for Cathepsin L as a control to rule out off-target effects.

Visualized Workflows and Pathways

To aid in experimental design and troubleshooting, we have provided diagrams for key processes.

troubleshooting_workflow start Unexpected Result q1 Is the IC50 higher than expected? start->q1 q2 Are results inconsistent? q1->q2 No sol1 Check: 1. Inhibitor stability/concentration 2. Enzyme activity (positive control) 3. Substrate concentration 4. Assay buffer pH q1->sol1 Yes q3 Unexpected cellular response observed? q2->q3 No sol2 Check: 1. Standardize protocols 2. Reagent batch consistency 3. Cell health/passage number 4. Plate edge effects q2->sol2 Yes sol3 Check: 1. Inhibitor cytotoxicity (MTT/LDH) 2. Compensatory gene expression 3. Potential off-target effects q3->sol3 Yes end_node Problem Resolved q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: A troubleshooting decision tree for unexpected results.

signaling_pathway cluster_bone_marrow Bone Marrow Precursor Cell cluster_neutrophil Mature Neutrophil pro_nsps Pro-Neutrophil Serine Proteases (pro-NE, pro-CG, pro-PR3) ctsc Cathepsin C (CTSC) pro_nsps->ctsc Substrate for active_nsps Active Neutrophil Serine Proteases (NE, CG, PR3) ctsc->active_nsps Activation (Cleavage of pro-dipeptide) inflammation Inflammation & Tissue Damage active_nsps->inflammation inhibitor This compound inhibitor->ctsc Inhibits

Caption: Cathepsin C's role in activating neutrophil serine proteases.

experimental_workflow reagents 1. Prepare Reagents - Cathepsin C Enzyme - this compound (serial dilution) - Fluorogenic Substrate - Assay Buffer (pH 5.5) incubation 2. Pre-incubation - Mix Enzyme and Inhibitor - Incubate (e.g., 15 min at 37°C) reagents->incubation reaction 3. Initiate Reaction - Add Substrate to wells incubation->reaction measurement 4. Measure Signal - Read fluorescence kinetically (e.g., Ex/Em = 400/505 nm) reaction->measurement analysis 5. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 value measurement->analysis

Caption: A typical workflow for a Cathepsin C enzymatic assay.

Detailed Experimental Protocols

Protocol 1: In Vitro Cathepsin C Enzymatic Activity Assay

This protocol provides a general framework for measuring the inhibitory effect of this compound on purified Cathepsin C enzyme.

Materials:

  • Purified, active Cathepsin C enzyme

  • This compound

  • Fluorogenic Substrate (e.g., Gly-Phe-AMC)[8]

  • Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the inhibitor in Assay Buffer to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM).

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 20 µM).

    • Prepare a working solution of Cathepsin C enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • To each well of the 96-well plate, add 40 µL of Assay Buffer.

    • Add 10 µL of the diluted this compound solutions to the appropriate wells.

    • Include "No Inhibitor" (positive control) wells containing 10 µL of Assay Buffer with DMSO at the same percentage as the inhibitor wells.

    • Include "Blank" (background) wells containing 50 µL of Assay Buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the Cathepsin C enzyme solution to all wells except the "Blank" wells.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically for 15-30 minutes, with readings every 60 seconds (Excitation: ~400 nm, Emission: ~505 nm for AMC-based substrates).[9]

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Subtract the rate of the "Blank" from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Cathepsin C Inhibition Assay

This protocol describes how to measure the inhibition of endogenous Cathepsin C activity in a cell line (e.g., THP-1 monocytes).

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Cell Lysis Buffer: 50 mM Sodium Acetate, 0.1% Triton X-100, 1 mM EDTA, pH 5.5

  • BCA Protein Assay Kit

  • Materials from Protocol 1 (Substrate, Assay Buffer, etc.)

Procedure:

  • Cell Treatment:

    • Plate THP-1 cells in a 12-well plate at a density of 1 x 10^6 cells/mL.

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 4-24 hours) at 37°C, 5% CO2.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 100 µL of cold Cell Lysis Buffer.

    • Incubate on ice for 20 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit. This is crucial for normalizing the enzyme activity.

  • Enzymatic Assay:

    • In a 96-well plate, add a standardized amount of protein from each lysate (e.g., 20 µg) to respective wells. Bring the total volume in each well to 75 µL with Assay Buffer.

    • Initiate the reaction by adding 25 µL of the 20 µM fluorogenic substrate solution.

    • Measure the fluorescence kinetically as described in Protocol 1, Step 4.

  • Data Analysis:

    • Determine the reaction rate for each sample and normalize it to the amount of protein used (Rate/µg protein).

    • Calculate the percent inhibition relative to the vehicle-treated control.

    • Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50 value.

References

Validation & Comparative

A Comparative Analysis of Cathepsin C Inhibitors: Cathepsin C-IN-5 versus Brensocatib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory potency of two prominent Cathepsin C inhibitors, Cathepsin C-IN-5 and brensocatib, supported by available experimental data and methodologies.

Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase, cathepsin G, and proteinase 3. Dysregulation of Cathepsin C activity is implicated in various inflammatory diseases, making it a key target for therapeutic intervention. This guide focuses on the comparative efficacy of two small molecule inhibitors, this compound and brensocatib, based on their half-maximal inhibitory concentration (IC50) values.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported IC50 values of this compound and brensocatib against Cathepsin C. A lower IC50 value indicates greater potency.

InhibitorTargetIC50 Value
This compoundCathepsin C59.9 nM[1]
BrensocatibDipeptidyl peptidase 1 (DPP1/Cathepsin C)~17.1 nM[2]

Brensocatib demonstrates a lower IC50 value, suggesting a higher potency in inhibiting Cathepsin C activity in the presented in-vitro assays.

Experimental Methodologies for IC50 Determination

The determination of IC50 values is crucial for evaluating the efficacy of an inhibitor. While specific, detailed protocols for each compound are proprietary, a general methodology based on common biochemical assays is outlined below.

General Protocol for Cathepsin C Inhibition Assay:

This protocol describes a typical fluorescence-based enzymatic assay to determine the IC50 value of an inhibitor against recombinant human Cathepsin C.

  • Reagents and Materials:

    • Recombinant Human Cathepsin C (active)

    • Fluorogenic Cathepsin C substrate (e.g., a dipeptide conjugated to a fluorescent reporter)

    • Assay Buffer (e.g., 50 mM MES, pH 6.0, containing DTT and EDTA)

    • Test Inhibitors (this compound, brensocatib) dissolved in DMSO

    • 96-well black microplates

    • Fluorescence microplate reader

  • Assay Procedure:

    • A serial dilution of the test inhibitors is prepared in DMSO and then diluted in assay buffer.

    • Recombinant human Cathepsin C enzyme is diluted to a working concentration in cold assay buffer.

    • In a 96-well plate, the diluted enzyme is added to each well, followed by the addition of the serially diluted inhibitors. A control group with DMSO alone is included.

    • The plate is incubated at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

    • The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The rate of reaction (fluorescence increase per unit time) is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (DMSO).

    • The IC50 value is calculated by fitting the percentage inhibition versus inhibitor concentration data to a four-parameter logistic (sigmoidal dose-response) curve.[2]

Below is a graphical representation of the typical workflow for determining the IC50 value of a Cathepsin C inhibitor.

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of inhibitors add_inhibitor Add inhibitor dilutions to wells prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant Cathepsin C add_enzyme Add enzyme to 96-well plate prep_enzyme->add_enzyme prep_substrate Prepare fluorogenic substrate solution add_substrate Initiate reaction with substrate prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate enzyme and inhibitor add_inhibitor->incubate incubate->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence calculate_inhibition Calculate percent inhibition measure_fluorescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 value of a Cathepsin C inhibitor.

Cathepsin C Signaling Pathway

Cathepsin C is a crucial upstream activator of several neutrophil serine proteases. The simplified signaling pathway is illustrated below.

G Cathepsin C Signaling Pathway cluster_activation Activation Cascade cluster_downstream Downstream Effects cluster_inhibition Inhibition ProCatC Pro-Cathepsin C (Inactive) CatC Active Cathepsin C CatLS Cathepsin L/S CatLS->ProCatC activates ProNSPs Pro-Neutrophil Serine Proteases (Pro-NE, Pro-CG, Pro-PR3) (Inactive) CatC->ProNSPs activates NSPs Active Neutrophil Serine Proteases (NE, CG, PR3) Inflammation Inflammation & Tissue Damage NSPs->Inflammation leads to Inhibitor Cathepsin C Inhibitor (e.g., Brensocatib) Inhibitor->CatC inhibits

Caption: Simplified signaling pathway of Cathepsin C activation and its role in inflammation.

Pro-Cathepsin C is activated by other proteases, such as Cathepsin L and S, within the lysosome.[3] The active form of Cathepsin C then proteolytically activates pro-neutrophil serine proteases (pro-NSPs), including pro-neutrophil elastase (Pro-NE), pro-cathepsin G (Pro-CG), and pro-proteinase 3 (Pro-PR3).[4] The active NSPs are subsequently involved in inflammatory processes and can contribute to tissue damage.[5] Cathepsin C inhibitors like brensocatib and this compound block this cascade by directly inhibiting the activity of active Cathepsin C.

References

A Comparative Analysis of Cathepsin C-IN-5 and Other Dipeptidyl Peptidase I Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Cathepsin C-IN-5 against other notable dipeptidyl peptidase I (DPP-I), also known as Cathepsin C, inhibitors. The content is supported by experimental data to aid in the selection of appropriate compounds for preclinical studies in inflammatory and autoimmune diseases.

Cathepsin C is a lysosomal cysteine protease that plays a pivotal role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[1][2][3] These NSPs are key mediators of tissue damage and inflammation in a variety of diseases.[4][5] Consequently, the inhibition of Cathepsin C is a promising therapeutic strategy for conditions characterized by excessive neutrophil activity.[3] This guide focuses on the comparative efficacy of this compound and other DPP-I inhibitors such as brensocatib, GSK2793660, BI 1291583, and HSK31858.

Comparative Efficacy of DPP-I Inhibitors

The in vitro potency of this compound and other selected DPP-I inhibitors is summarized in the table below. The data, presented as IC50 values, indicate the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

InhibitorTargetIC50 (nM)SelectivityMechanism of Inhibition
This compound Cathepsin C59.9[6]Selective over Cathepsin B, K, L, S (>5 µM)[6]Not specified
Brensocatib (INS1007) Cathepsin C~141 (pIC50 = 6.85)[7]Selective and reversible[1][7]Reversible, Competitive[7]
GSK2793660 Cathepsin C<0.43 - 1[8]Potent and selective[8]Irreversible, Substrate competitive[8][9]
BI 1291583 Cathepsin C0.9[10]>6000-fold selective over related cathepsins[10]Covalent, Reversible[11]
HSK31858 Cathepsin C57.4[12]Selective[13]Non-peptide, Non-covalent[12][14]

Experimental Protocols

In Vitro Cathepsin C Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the inhibitory potency (IC50) of test compounds against Cathepsin C.

Materials:

  • Human recombinant Cathepsin C

  • Assay Buffer (e.g., 100 mM MES-NaOH, pH 6.0, containing 2.5 mM EDTA, 2.5 mM DTT, 0.001% Tween-20)

  • Fluorogenic Substrate (e.g., Gly-Phe-AMC or Ac-FR-AFC)

  • Test Inhibitors (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the human recombinant Cathepsin C to the desired working concentration in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these stock solutions in the assay buffer to the final desired concentrations.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • Assay buffer

    • Test inhibitor solution (or DMSO for control wells)

    • Diluted Cathepsin C enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm for AMC-based substrates, or appropriate wavelengths for other fluorophores. Readings are typically taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Cathepsin C signaling pathway and a typical experimental workflow for screening DPP-I inhibitors.

CathepsinC_Signaling_Pathway cluster_upstream Upstream Regulation cluster_activation Cathepsin C Activation cluster_downstream Downstream Effects Pro-Cathepsin C Pro-Cathepsin C Cathepsin C (Active) Cathepsin C (Active) Pro-Cathepsin C->Cathepsin C (Active) Proteolytic Cleavage Cathepsin L/S Cathepsin L/S Cathepsin L/S->Pro-Cathepsin C Activation Pro-NSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CatG) Cathepsin C (Active)->Pro-NSPs Activation Active NSPs Active Neutrophil Serine Proteases (NE, PR3, CatG) Pro-NSPs->Active NSPs Proteolytic Cleavage Inflammation Inflammation Active NSPs->Inflammation Tissue Damage Tissue Damage Active NSPs->Tissue Damage

Cathepsin C activation and downstream signaling cascade.

Experimental_Workflow Start Start Compound Library Compound Library Start->Compound Library Primary Screening Primary Screening (Single Concentration) Compound Library->Primary Screening Dose-Response Assay Dose-Response Assay (IC50 Determination) Primary Screening->Dose-Response Assay Selectivity Profiling Selectivity Profiling (vs. other Cathepsins) Dose-Response Assay->Selectivity Profiling Hit Confirmation Hit Confirmation Selectivity Profiling->Hit Confirmation Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization

References

Selectivity profile of Cathepsin C-IN-5 against a panel of human cathepsins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of Cathepsin C-IN-5, a potent and selective inhibitor of Cathepsin C. The data presented herein offers a direct comparison of its inhibitory activity against a panel of human cathepsins, supported by a detailed, representative experimental protocol for assessing cathepsin inhibition.

Inhibitory Activity of this compound against Human Cathepsins

The inhibitory potency of this compound was evaluated against several key human cathepsins. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.

Cathepsin TargetIC50 Value
Cathepsin C 59.9 nM
Cathepsin L4.26 µM
Cathepsin S>5 µM
Cathepsin B>5 µM
Cathepsin K>5 µM

Data sourced from publicly available information.[1][2]

As the data illustrates, this compound demonstrates high potency against its primary target, Cathepsin C, with an IC50 value in the nanomolar range.[1][2] In contrast, its activity against other tested human cathepsins, including L, S, B, and K, is significantly lower, with IC50 values in the micromolar range or above.[1][2] This indicates a high degree of selectivity for Cathepsin C.

Experimental Workflow for Determining Cathepsin Inhibition

The following diagram outlines a typical workflow for determining the IC50 values of an inhibitor against a panel of cathepsins using a fluorometric assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagents Prepare Assay Buffer, Substrate, and Inhibitor Dilutions plate Dispense Inhibitor Dilutions and Enzyme to Microplate reagents->plate enzyme Prepare Enzyme Solutions (Cathepsins C, B, H, K, L, S) enzyme->plate preincubate Pre-incubate Inhibitor and Enzyme plate->preincubate initiate Initiate Reaction with Fluorogenic Substrate preincubate->initiate read Measure Fluorescence Kinetics initiate->read calculate Calculate Initial Velocity (V₀) read->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for Cathepsin Inhibition Assay.

Representative Experimental Protocol: Fluorometric Cathepsin Activity Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific cathepsin using a fluorogenic substrate.

I. Materials and Reagents:

  • Assay Buffer: Specific to the cathepsin being assayed (e.g., for Cathepsin B: 50mM MES, pH 6.0, 2.5mM DTT, 2.5mM EDTA).

  • Recombinant Human Cathepsins: Cathepsin C, B, H, K, L, S.

  • Fluorogenic Substrate: Specific for each cathepsin (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S).

  • Test Inhibitor: this compound, prepared in a suitable solvent (e.g., DMSO).

  • 96-well black, flat-bottom microplate.

  • Fluorescence microplate reader.

II. Assay Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Create a serial dilution of the test inhibitor in assay buffer to achieve a range of desired concentrations.

    • Prepare working solutions of each recombinant human cathepsin in the appropriate assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Assay Execution:

    • To the wells of a 96-well microplate, add a fixed volume of the diluted test inhibitor or vehicle control (for 0% inhibition).

    • Add a fixed volume of the respective cathepsin enzyme solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to each well.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore being used (e.g., AMC: Ex/Em = 360/460 nm).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

This guide provides a foundational understanding of the selectivity profile of this compound and the methodologies employed to determine it. For specific research applications, optimization of the assay conditions may be required.

References

Cathepsin C-IN-5: A Comparative Analysis of Cysteine Protease Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Cathepsin C-IN-5 against its primary target, Cathepsin C, and other related cysteine proteases. The data presented herein is essential for researchers evaluating the selectivity and potential off-target effects of this compound in drug discovery and development.

Executive Summary

This compound, also known as compound SF38, is a potent and selective inhibitor of Cathepsin C, a lysosomal cysteine protease crucial for the activation of neutrophil serine proteases (NSPs).[1][2][3] By inhibiting Cathepsin C, this compound effectively decreases the activation of NSPs, leading to anti-inflammatory effects.[1][2][3] This guide summarizes the cross-reactivity profile of this compound against a panel of cysteine proteases, providing quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathway and experimental workflow.

Data Presentation: Inhibitor Selectivity Profile

The selectivity of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against Cathepsin C and a panel of other key cysteine proteases. The results clearly demonstrate a high degree of selectivity for Cathepsin C.

Protease TargetIC50 Value
Cathepsin C59.9 nM
Cathepsin L4.26 µM
Cathepsin S>5 µM
Cathepsin B>5 µM
Cathepsin K>5 µM

Data sourced from MedchemExpress, GlpBio, and Aladdin Scientific.[1][2][3]

Experimental Protocols: Determination of IC50 for Cysteine Protease Inhibition

The following is a representative protocol for determining the IC50 values of a test compound against a panel of cysteine proteases using a fluorometric assay.

Objective: To quantify the inhibitory potency of a test compound (e.g., this compound) against a selection of cysteine proteases (Cathepsins C, L, S, B, K) by measuring the reduction in cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsins C, L, S, B, and K

  • Fluorogenic peptide substrates (e.g., (Gly-Phe)2-AMC for Cathepsin C, Z-VVR-AMC for Cathepsin S, Z-FR-AMC for Cathepsins B and L, Z-GPR-AMC for Cathepsin K)

  • Assay Buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: The recombinant cathepsins are pre-incubated in the assay buffer to ensure the active site cysteine is in a reduced and active state.

  • Compound Dilution: A serial dilution of the test compound is prepared in DMSO and then further diluted in the assay buffer to achieve the final desired concentrations.

  • Reaction Mixture Preparation: In each well of the 96-well plate, the following are added:

    • Assay Buffer

    • Test compound at various concentrations (or DMSO for control wells)

    • Activated cathepsin enzyme

  • Pre-incubation: The plate is incubated at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: The fluorescence intensity is measured over time (e.g., every minute for 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • The rate of substrate cleavage is determined from the linear phase of the fluorescence versus time plot.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the control (DMSO) wells.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzymes, Buffers, Substrates) C Dispense Reagents into 96-well Plate A->C B Serial Dilution of This compound B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction with Fluorogenic Substrate D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot Dose-Response Curve and Calculate IC50 H->I

Caption: Workflow for determining protease inhibitor IC50 values.

signaling_pathway cluster_activation Neutrophil Granule cluster_inhibition Inhibitory Action cluster_downstream Downstream Effects Pro_NSPs Pro-Neutrophil Serine Proteases (pro-NSPs) CatC Cathepsin C Pro_NSPs->CatC Activation Active_NSPs Active Neutrophil Serine Proteases (NSPs) CatC->Active_NSPs Inflammation Inflammation Active_NSPs->Inflammation Promotes Inhibitor This compound Inhibitor->CatC Inhibition

Caption: Cathepsin C-mediated activation of NSPs and its inhibition.

References

How does Cathepsin C-IN-5 compare to the clinical candidate BI 1291583?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Cathepsin C Inhibitors: Cathepsin C-IN-5 vs. BI 1291583

In the landscape of therapeutic development for inflammatory diseases, Cathepsin C (also known as Dipeptidyl Peptidase I, DPPI) has emerged as a critical target. This lysosomal cysteine protease plays a pivotal role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G, which are key mediators of tissue damage in various inflammatory conditions.[1][2] This guide provides a detailed comparison of two notable Cathepsin C inhibitors: the preclinical tool compound this compound and the clinical candidate BI 1291583 (Verducatib).

Biochemical and Cellular Potency

A direct comparison of the inhibitory potency of this compound and BI 1291583 reveals that both compounds are highly potent inhibitors of Cathepsin C. BI 1291583, however, demonstrates significantly greater potency in enzymatic assays.

Table 1: Comparison of In Vitro Potency

ParameterThis compoundBI 1291583 (Verducatib)
Target Cathepsin CCathepsin C (DPP1)
Mechanism of Action Not specifiedReversible, Covalent
Human Cathepsin C IC₅₀ 59.9 nM[3][4]0.9 nM[5][6][7]
Cellular IC₅₀ (THP-1) 115.4 nM[3]Not Reported
Cellular IC₅₀ (U937) 70.2 nM[3]IC₅₀ = 0.7 nM (inhibition of NE activation)[7]

Selectivity Profile

The selectivity of a drug candidate is crucial for minimizing off-target effects. Both inhibitors have been profiled against other members of the cathepsin family, demonstrating a higher affinity for Cathepsin C.

Table 2: Selectivity Against Other Cathepsins

Cathepsin TargetThis compound IC₅₀BI 1291583 IC₅₀
Cathepsin L 4.26 µM[3][4]>100,000 nM (>6000-fold selective)[5][6]
Cathepsin S >5 µM[3][4]>100,000 nM (>6000-fold selective)[5][6]
Cathepsin B >5 µM[3][4]>100,000 nM (>6000-fold selective)[5][6]
Cathepsin K >5 µM[3][4]6695 nM[5]

In Vivo Efficacy and Pharmacokinetics

Both compounds have demonstrated efficacy in animal models of inflammation. However, the models and reported parameters differ, reflecting their respective stages of development.

Table 3: In Vivo and Pharmacokinetic Data

ParameterThis compoundBI 1291583 (Verducatib)
Animal Model Acute Lung Injury (ALI) in mice[3][4]Lipopolysaccharide (LPS)-induced lung inflammation in mice[5]
Dosing (p.o.) 2, 10, 50 mg/kg[3][4]0.005, 0.05, 0.5, 5 mg/kg[5]
Key In Vivo Finding Dose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-6, GM-CSF) and increase in anti-inflammatory IL-10.[3][4]Dose-dependent, almost complete (99%) inhibition of neutrophil elastase and proteinase 3 activity in bronchoalveolar lavage fluid.[5]
Oral Bioavailability (F) 42.07% (10 mg/kg p.o. vs 2 mg/kg i.v. in mice)[3]Not explicitly reported, but oral dosing is effective.
Tissue Distribution Not ReportedPreferential distribution to bone marrow (over 100x higher exposure than plasma).[5][7]
Safety No significant toxicity observed at 1500 mg/kg in mice.[3]Phase 2 clinical trial showed a safety profile similar to placebo.[8][9]

Clinical Development: BI 1291583

BI 1291583 is currently in late-stage clinical development for the treatment of bronchiectasis, a chronic lung disease characterized by neutrophilic inflammation.[10] The Phase 2 AIRLEAF trial demonstrated a significant dose-dependent benefit in the time to first pulmonary exacerbation.[9]

Table 4: Key Results from the AIRLEAF Phase 2 Trial of BI 1291583 in Bronchiectasis

ParameterPlacebo1 mg2.5 mg5 mg
Time to First Pulmonary Exacerbation (Hazard Ratio vs. Placebo) -0.930.660.71
Severe Adverse Events 11.9%9.4%7.5%15.0%

Data from the AIRLEAF trial as reported in the European Respiratory Journal.[9][11] A Phase 3 trial (AIRTIVITY) is planned to further evaluate the efficacy and safety of BI 1291583.[11]

Signaling Pathways and Experimental Workflows

Cathepsin C Signaling Pathway

Cathepsin C is a central coordinator for the activation of many serine proteases in immune and inflammatory cells.[1] Its inhibition is expected to reduce the downstream inflammatory cascade mediated by these proteases. Cathepsin C has also been implicated in other signaling pathways, including the TNF-α/p38 MAPK and YAP pathways in certain cancers.[12][13]

CathepsinC_Pathway cluster_Mature Mature Neutrophil cluster_Inflammation Inflammatory Site (e.g., Lungs) ProNSPs Pro-Neutrophil Serine Proteases (pro-NE, pro-PR3, pro-CG) CatC Cathepsin C (DPP1) NSPs Active Neutrophil Serine Proteases (NE, PR3, CG) CatC->NSPs Activation (Pro-dipeptide cleavage) TissueDamage Tissue Damage & Inflammation NSPs->TissueDamage Release Inhibitor Cathepsin C Inhibitor (e.g., BI 1291583, this compound) Inhibitor->CatC Inhibition

Caption: Cathepsin C-mediated activation of neutrophil serine proteases.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

A standard method to determine the potency of an inhibitor is through an in vitro enzymatic assay. This workflow outlines the general steps involved.

Enzyme_Assay_Workflow Start Start PrepEnzyme Prepare Recombinant Human Cathepsin C Start->PrepEnzyme PrepInhibitor Prepare Serial Dilutions of Inhibitor Start->PrepInhibitor Incubate Incubate Enzyme with Inhibitor PrepEnzyme->Incubate PrepInhibitor->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate Measure Measure Fluorescence over Time AddSubstrate->Measure Analyze Calculate % Inhibition and Determine IC₅₀ Measure->Analyze End End Analyze->End

Caption: Workflow for determining inhibitor IC₅₀.

Experimental Workflow: In Vivo Lung Inflammation Model

Animal models are essential for evaluating the efficacy of drug candidates in a physiological context. This diagram shows a typical workflow for an LPS-induced lung inflammation model.

InVivo_Workflow Start Start Acclimate Acclimatize Animals (Mice) Start->Acclimate Dosing Administer Inhibitor or Vehicle (p.o.) Acclimate->Dosing Challenge Induce Lung Inflammation (e.g., LPS Inhalation) Dosing->Challenge Collect Collect Bronchoalveolar Lavage Fluid (BALF) Challenge->Collect Analyze Analyze BALF: - Neutrophil Count - NSP Activity - Cytokine Levels Collect->Analyze End End Analyze->End

References

Benchmarking the Anti-inflammatory Activity of Cathepsin C-IN-5 Against Known Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cathepsin C-IN-5, a potent and selective inhibitor of Cathepsin C (Cat C), against established anti-inflammatory agents. The following sections detail its mechanism of action, present comparative in vitro and in vivo data, and provide comprehensive experimental protocols to allow for objective evaluation of its performance.

Introduction to this compound and its Mechanism of Action

Cathepsin C is a lysosomal cysteine protease that plays a pivotal role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (Cat G), and proteinase 3 (PR3).[1][2] These proteases are key mediators of inflammation and tissue damage in a variety of diseases. By inhibiting Cathepsin C, this compound prevents the maturation of these pro-inflammatory serine proteases, thereby exerting its anti-inflammatory effects.[3] This targeted mechanism offers a distinct advantage over broader-acting anti-inflammatory agents. This compound is an orally active compound with demonstrated efficacy in preclinical models of inflammation.[3]

Comparative In Vitro Activity

This compound demonstrates high potency and selectivity for Cathepsin C. Its inhibitory activity has been benchmarked against other cathepsins and in cellular assays. For comparison, data for Brensocatib (INS1007), a clinical-stage Cathepsin C inhibitor, is also presented.

CompoundTargetIC50 (nM)Cell-Based IC50 (nM)Reference
This compound Cathepsin C 59.9 70.2 (U937 cells) [3]
Cathepsin L4260-[3]
Cathepsin S>5000-[3]
Cathepsin B>5000-[3]
Cathepsin K>5000-[3]
Brensocatib (INS1007)Cathepsin C (human)17.1-[4]
Cathepsin C (mouse)24.1-[4]

Comparative In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in a lipopolysaccharide (LPS)-induced acute lung injury model in mice. This model is a standard for assessing in vivo anti-inflammatory activity, characterized by a robust induction of pro-inflammatory cytokines. The following table compares the in vivo efficacy of this compound with standard anti-inflammatory drugs from similar LPS-induced inflammation models in rodents.

Note: The data presented below is compiled from different studies and may not represent a direct head-to-head comparison due to variations in experimental conditions.

CompoundAnimal ModelDoseEffect on Pro-inflammatory CytokinesReference
This compound LPS-induced ALI in mice2, 10, 50 mg/kg (p.o.)Dose-dependent decrease in TNF-α and IL-6[3]
IbuprofenLPS-induced inflammation in mice15 mg/kg (i.p.)No significant effect on LPS-induced IL-6 and TNF-α[5][6]
DiclofenacLPS-induced inflammation in rats2.5 mg/kg (s.c.)Attenuated LPS-induced increase in corticosterone; cytokine data not specified
CelecoxibLPS-stimulated macrophages10⁻⁷ MInhibited LPS-induced NF-κB activation and COX-2 expression
DexamethasoneLPS-induced endotoxemia in rats1 mg/kg (i.p.)Inhibited the rise in plasma IL-1β and TNF-α

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

CathepsinC_Pathway Cathepsin C Inflammatory Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Immune Cells (e.g., Neutrophils) Immune Cells (e.g., Neutrophils) Pro-inflammatory Stimuli->Immune Cells (e.g., Neutrophils) Pro-Cathepsin C Pro-Cathepsin C Immune Cells (e.g., Neutrophils)->Pro-Cathepsin C Cathepsin C (Active) Cathepsin C (Active) Pro-Cathepsin C->Cathepsin C (Active) Pro-Neutrophil Serine Proteases (pro-NSPs) Pro-Neutrophil Serine Proteases (pro-NSPs) Cathepsin C (Active)->Pro-Neutrophil Serine Proteases (pro-NSPs) Activates This compound This compound This compound->Cathepsin C (Active) Inhibits Active NSPs (e.g., Neutrophil Elastase) Active NSPs (e.g., Neutrophil Elastase) Pro-Neutrophil Serine Proteases (pro-NSPs)->Active NSPs (e.g., Neutrophil Elastase) Inflammation & Tissue Damage Inflammation & Tissue Damage Active NSPs (e.g., Neutrophil Elastase)->Inflammation & Tissue Damage

Caption: Cathepsin C Inflammatory Signaling Pathway.

Experimental_Workflow In Vivo Anti-inflammatory Assay Workflow cluster_0 Animal Dosing cluster_1 Inflammation Induction cluster_2 Sample Collection & Analysis Vehicle Control Vehicle Control LPS Administration LPS Administration Vehicle Control->LPS Administration This compound This compound This compound->LPS Administration Standard Drug Standard Drug Standard Drug->LPS Administration Blood/BALF Collection Blood/BALF Collection LPS Administration->Blood/BALF Collection Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Blood/BALF Collection->Cytokine Measurement (ELISA) Neutrophil Elastase Activity Neutrophil Elastase Activity Blood/BALF Collection->Neutrophil Elastase Activity

Caption: General In Vivo Anti-inflammatory Assay Workflow.

Experimental Protocols

In Vitro Neutrophil Elastase (NE) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is a general guideline.

Materials:

  • Neutrophil Elastase (NE) enzyme standard

  • NE Assay Buffer

  • NE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 380/500 nm)

  • Test compounds (this compound and standards)

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the NE enzyme standard in NE Assay Buffer to generate a standard curve (e.g., 0 to 50 ng/well).

  • Sample Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in NE Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of NE Assay Buffer to all wells.

    • Add 10 µL of the NE standard or test compound to the appropriate wells.

    • Add 20 µL of a fixed concentration of NE enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction: Add 20 µL of NE substrate to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the blank from all other readings.

    • Plot the percentage of NE inhibition versus the concentration of the test compound to determine the IC50 value.

In Vivo LPS-Induced Cytokine Release in Mice

This protocol is a generalized procedure for evaluating the in vivo anti-inflammatory effects of a test compound.

Animals:

  • Male C57BL/6 mice (6-8 weeks old)

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound) and standard drugs (e.g., Dexamethasone)

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Sterile saline

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Randomly divide the mice into treatment groups (e.g., Vehicle, this compound at different doses, Standard Drug).

    • Administer the test compounds or vehicle orally (p.o.) or via intraperitoneal (i.p.) injection at a specified time before LPS challenge (e.g., 1 hour).

  • LPS Challenge:

    • Administer LPS (e.g., 1 mg/kg) via i.p. injection to all mice except for a naive control group which receives sterile saline.

  • Sample Collection:

    • At a specified time post-LPS administration (e.g., 2-4 hours), collect blood via cardiac puncture under anesthesia.

    • Allow the blood to clot and then centrifuge to obtain serum. Store serum at -80°C until analysis.

    • Alternatively, bronchoalveolar lavage fluid (BALF) can be collected to assess lung-specific inflammation.

  • Cytokine Measurement:

    • Quantify the concentrations of TNF-α and IL-6 in the serum or BALF using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the treatment groups to the vehicle-treated LPS group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in cytokine levels indicates anti-inflammatory activity.

Conclusion

This compound presents a targeted approach to anti-inflammatory therapy by selectively inhibiting Cathepsin C, a key upstream activator of neutrophil serine proteases. The provided in vitro and in vivo data demonstrate its potent and specific activity. When compared to traditional NSAIDs and corticosteroids, this compound offers a distinct mechanism of action that may provide a more focused immunomodulatory effect, potentially with a different safety profile. The experimental protocols detailed in this guide offer a framework for researchers to independently verify and expand upon these findings. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to current standards of care.

References

Genetic Validation of Cathepsin C as a Therapeutic Target: A Comparative Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Cathepsin C (CTSC) knockout mouse models against wild-type counterparts in various inflammatory disease models. By presenting supporting experimental data, detailed protocols, and visualizing key biological pathways, this document serves as a crucial resource for validating CTSC as a therapeutic target.

Executive Summary

Cathepsin C, a lysosomal cysteine protease, plays a pivotal role in the activation of serine proteases within immune cells, such as neutrophils.[1][2][3] This function positions CTSC as a key mediator in the inflammatory cascade of numerous diseases. Genetic ablation of the Ctsc gene in mouse models has provided compelling evidence for its role in inflammatory pathogenesis and has validated it as a promising target for therapeutic intervention. Studies utilizing CTSC knockout (CTSC-/-) mice have consistently demonstrated a significant reduction in the severity of various inflammatory conditions, including arthritis, pancreatitis, and vasculitis. This protective phenotype is primarily attributed to the diminished activity of neutrophil serine proteases, such as neutrophil elastase, which are crucial for tissue damage and propagation of the inflammatory response.

Data Presentation: Quantitative Comparison of CTSC Knockout and Wild-Type Mice

The following tables summarize the key quantitative data from comparative studies between CTSC knockout (CTSC-/-) and wild-type (WT) mice in different disease models.

Table 1: Collagen-Induced Arthritis (CIA) Model
ParameterWild-Type (WT)CTSC Knockout (CTSC-/-)Percentage Reduction in CTSC-/-Reference
Arthritis Score (Mean ± SEM) Data not availableData not availableData not available
Paw Thickness (mm, Mean ± SEM) Data not availableData not availableData not available
Serum TNF-α (pg/mL, Mean ± SEM) Data not availableData not availableData not available
Serum IL-1β (pg/mL, Mean ± SEM) Data not availableData not availableData not available
Serum IL-6 (pg/mL, Mean ± SEM) Data not availableData not availableData not available

Note: Specific quantitative data for the CIA model in CTSC-/- mice was not available in the searched literature. However, qualitative reports indicate a significant amelioration of arthritis in these mice.

Table 2: Acute Pancreatitis Model
ParameterWild-Type (WT)CTSC Knockout (CTSC-/-)Percentage Reduction in CTSC-/-Reference
Neutrophil Elastase Activity (Relative Units) ~100%~50%~50%[1]
Cathepsin G Activity (Relative Units) HighMarkedly ReducedSignificant[1]
Proteinase 3 Activity (Relative Units) HighMarkedly ReducedSignificant[1]
Table 3: Acetaminophen-Induced Liver Injury Model
Gene Expression (Fold Change vs. Control)Wild-Type (WT)CTSC Knockout (CTSC-/-)Fold Change Reduction in CTSC-/-Reference
cxcl2 UpregulatedDownregulatedSignificant
mmp9 UpregulatedDownregulatedSignificant
angpt2 UpregulatedDownregulatedSignificant

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis in genetically susceptible mouse strains to model human rheumatoid arthritis.[4][5][6]

Materials:

  • Male DBA/1 mice (8–11 weeks old)

  • Bovine type II collagen (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify bovine type II collagen with an equal volume of CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Emulsify bovine type II collagen with an equal volume of IFA.

    • Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

  • Monitoring and Evaluation:

    • Monitor mice for signs of arthritis starting from day 21 post-primary immunization.

    • Score the severity of arthritis for each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema of one joint or mild swelling of multiple joints, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity).[4]

    • Measure paw thickness using a caliper.[5][7]

Neutrophil Elastase Activity Assay

This protocol measures the activity of neutrophil elastase in tissue or cell lysates.[1]

Materials:

  • Tissue or isolated neutrophil homogenates

  • Neutrophil elastase substrate (e.g., MeOSuc-AAPV-pNA)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5)

  • 96-well microplate reader

Procedure:

  • Prepare tissue or cell lysates in an appropriate lysis buffer.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add a standardized amount of protein from each sample.

  • Add the neutrophil elastase substrate to each well.

  • Incubate the plate at 37°C for a specified time.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates).

  • Calculate the relative enzyme activity based on the change in absorbance over time, normalized to the protein concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

This protocol is for the quantification of cytokine levels (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates.[8][9][10]

Materials:

  • Mouse serum or tissue homogenate samples

  • Capture antibody specific for the cytokine of interest

  • Detection antibody (biotinylated) specific for the cytokine

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature.

  • Wash the plate.

  • Add the TMB substrate and incubate in the dark until a color develops.

  • Add the stop solution to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving Cathepsin C that are implicated in inflammation.

Cathepsin_C_Activation_of_Serine_Proteases Pro_NSPs Pro-Neutrophil Serine Proteases (Pro-Elastase, Pro-Cathepsin G, Pro-Proteinase 3) CTSC Cathepsin C (CTSC) Pro_NSPs->CTSC Activation Active_NSPs Active Neutrophil Serine Proteases CTSC->Active_NSPs Inflammation Inflammation Tissue Damage Active_NSPs->Inflammation

Cathepsin C-mediated activation of neutrophil serine proteases.

CTSC_MAPK_NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) CTSC Cathepsin C (CTSC) Inflammatory_Stimuli->CTSC Induces FAK FAK CTSC->FAK Activates p38_MAPK p38 MAPK FAK->p38_MAPK Activates NFkB NF-κB p38_MAPK->NFkB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., Cytokines) NFkB->Pro_inflammatory_Genes Promotes

CTSC involvement in the FAK/p38 MAPK/NF-κB signaling pathway.
Experimental Workflow

The following diagram outlines the typical experimental workflow for validating CTSC as a therapeutic target using knockout mouse models.

Experimental_Workflow_CTSC_Validation Start Start: Hypothesis CTSC is a therapeutic target Generate_Mice Generate CTSC-/- and WT Mice Start->Generate_Mice Induce_Disease Induce Inflammatory Disease (e.g., CIA, Pancreatitis) Generate_Mice->Induce_Disease Phenotypic_Analysis Phenotypic Analysis (e.g., Arthritis Score, Paw Thickness) Induce_Disease->Phenotypic_Analysis Biochemical_Analysis Biochemical Analysis (e.g., Cytokine ELISA, NE Activity) Induce_Disease->Biochemical_Analysis Data_Comparison Data Comparison (CTSC-/- vs. WT) Phenotypic_Analysis->Data_Comparison Biochemical_Analysis->Data_Comparison Conclusion Conclusion: Validation of CTSC as a Target Data_Comparison->Conclusion

Workflow for validating CTSC as a target using knockout mice.

Conclusion

References

Evaluating the Therapeutic Potential of Cathepsin C-IN-5 in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Cathepsin C-IN-5, a potent and selective inhibitor of Cathepsin C, and compares its preclinical performance with other relevant inhibitors. This document summarizes key experimental data, provides detailed methodologies for reproducing these findings, and visualizes the underlying biological pathways.

Executive Summary

Cathepsin C (CTSC), a lysosomal cysteine protease, plays a crucial role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G.[1] These proteases are key mediators of inflammation and tissue damage in various diseases. Consequently, inhibiting Cathepsin C is a promising therapeutic strategy for a range of inflammatory conditions. This compound has emerged as a potent and selective inhibitor, demonstrating significant anti-inflammatory effects in preclinical models. This guide will delve into the data supporting its therapeutic potential.

Comparative Performance of Cathepsin C Inhibitors

The therapeutic potential of this compound is best understood in the context of other well-characterized inhibitors. This section provides a comparative summary of key preclinical data for this compound, brensocatib (formerly AZD7986), and BI 1291583.

ParameterThis compoundBrensocatib (AZD7986)BI 1291583
In Vitro Potency
Cathepsin C IC5059.9 nM[2]pIC50: 8.4 (~4 nM)[3]IC50: 0.9 nM[4]
Cathepsin L IC504.26 µM[2]>10 µM>6000-fold selectivity vs. Cat C[4]
Cathepsin S IC50>5 µM[2]>10 µM>6000-fold selectivity vs. Cat C[4]
Cathepsin B IC50>5 µM[2]>10 µM>6000-fold selectivity vs. Cat C[4]
Cathepsin K IC50>5 µM[2]>10 µM>6000-fold selectivity vs. Cat C[4]
Cell-Based Potency
THP-1 cells IC50115.4 nM[2]2 nM[5]-
U937 cells IC5070.2 nM[2]3 nM[5]IC50: 0.7 nM (NE inhibition)[4]
In Vivo Efficacy (Acute Lung Injury Model)
Effect on TNF-αDose-dependent decrease[2]--
Effect on IL-6Dose-dependent decrease[2]--
Effect on IL-10Dose-dependent increase[2]--
Pharmacokinetics
Oral Bioavailability (F)42.07% (10 mg/kg p.o., 2 mg/kg i.v.)[2]Good oral bioavailability[5]Readily absorbed[4]

Signaling Pathways

Cathepsin C is implicated in several signaling pathways that regulate inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for elucidating the mechanism of action of its inhibitors.

Cathepsin C and the TNF-α/p38 MAPK Signaling Pathway

Cathepsin C has been shown to interact with the TNF-α/p38 MAPK signaling pathway, which is a key regulator of inflammation.[3][6] In some cellular contexts, Cathepsin C can activate this pathway, leading to the production of pro-inflammatory cytokines. Conversely, TNF-α can also induce the expression of Cathepsin C, creating a potential positive feedback loop that amplifies the inflammatory response.[3]

G TNF-α TNF-α TNFR TNFR TNF-α->TNFR Cathepsin_C Cathepsin_C TNF-α->Cathepsin_C induces expression p38_MAPK p38_MAPK TNFR->p38_MAPK Cathepsin_C->p38_MAPK activates Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines p38_MAPK->Pro_inflammatory_Cytokines G Cathepsin_C Cathepsin_C YAP YAP Cathepsin_C->YAP increases expression EMT EMT YAP->EMT Cell_Migration_Invasion Cell_Migration_Invasion EMT->Cell_Migration_Invasion G cluster_0 Pre-treatment cluster_1 ALI Induction cluster_2 Post-treatment Analysis Administer_Inhibitor Administer this compound or Vehicle (p.o.) Anesthesia Anesthesia Administer_Inhibitor->Anesthesia LPS_Instillation Intratracheal LPS Instillation Anesthesia->LPS_Instillation Euthanasia Euthanasia BALF_Collection Collect Bronchoalveolar Lavage Fluid (BALF) Euthanasia->BALF_Collection Lung_Tissue_Collection Collect Lung Tissue Euthanasia->Lung_Tissue_Collection Cytokine_Analysis Cytokine Analysis (TNF-α, IL-6, IL-10) BALF_Collection->Cytokine_Analysis Histology Histology Lung_Tissue_Collection->Histology

References

Safety Operating Guide

Proper Disposal of Cathepsin C-IN-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Cathepsin C-IN-5 must adhere to established laboratory safety protocols for chemical waste disposal. Due to the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach based on general guidelines for small molecule inhibitors is mandatory. All chemical waste must be treated as hazardous unless explicitly determined otherwise by institutional environmental health and safety (EHS) professionals.

Proper disposal is critical not only for regulatory compliance but also for the safety of all laboratory personnel and the protection of the environment. The following procedures provide a step-by-step guide for the safe handling and disposal of this compound in solid form, as a solution, and for contaminated labware.

Quantitative Data Summary

At present, there is no publicly available, specific quantitative data regarding the ecotoxicity or other disposal-related thresholds for this compound. In the absence of such data, all handling and disposal should proceed with the assumption that the compound may be hazardous.

Data PointValueSource
LD50 (Oral, Mouse)No significant weight loss or toxic reaction observed at 1500 mg/kg.[1][2]MedChemExpress, GlpBio
Ecotoxicity DataNot AvailableN/A
Regulatory Disposal LimitsNot SpecifiedN/A

Disposal Protocols

The proper disposal of this compound requires segregation of waste streams and clear labeling. Never dispose of this compound or its solutions down the drain or in regular trash.

Solid Waste Disposal
  • Collection: Collect unadulterated, solid this compound waste in a dedicated, sealable container. This container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound". Note the date when waste was first added to the container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][2] This area should be away from general lab traffic and incompatible materials. Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Pickup: Once the container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3]

Liquid Waste Disposal
  • Segregation: Do not mix solutions containing this compound with other chemical waste streams unless it is known to be compatible. Incompatible materials can react violently or produce toxic gases.[1]

  • Collection: Collect all aqueous and solvent-based solutions of this compound in a dedicated, leak-proof, and sealable container. If using solvents, ensure the container is appropriate for flammable materials.

  • Labeling: Label the liquid waste container as "Hazardous Waste" and list all constituents, including solvents and their approximate concentrations, along with "this compound".

  • Storage: Store the liquid waste container in the designated SAA, ensuring it is tightly sealed to prevent evaporation of volatile components.[1][4]

  • Pickup: Arrange for disposal through your institution's EHS office.

Contaminated Labware and Personal Protective Equipment (PPE)
  • Solid Contaminated Items: Dispose of items such as gloves, pipette tips, and empty vials that are contaminated with this compound as solid chemical waste. These items should be collected in a designated, labeled hazardous waste bag or container.

  • Sharps: Any chemically contaminated sharps, such as needles or blades, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled for chemical contamination.[2]

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[5] Empty containers that held the compound should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[4][5] After triple-rinsing, the container may be disposed of as regular lab glass waste, provided the label is defaced.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

G cluster_waste_generation Waste Generation cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_contaminated_waste Contaminated Materials Stream start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_container Collect in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_container Liquid contaminated_type Sharps or Non-Sharps? waste_type->contaminated_type Contaminated Labware/PPE solid_storage Store in Satellite Accumulation Area solid_container->solid_storage solid_disposal Arrange EHS Pickup solid_storage->solid_disposal liquid_storage Store in Satellite Accumulation Area liquid_container->liquid_storage liquid_disposal Arrange EHS Pickup liquid_storage->liquid_disposal sharps_container Dispose in Labeled Chemical Sharps Container contaminated_type->sharps_container Sharps non_sharps_container Collect in Labeled Solid Hazardous Waste Container contaminated_type->non_sharps_container Non-Sharps contaminated_disposal Arrange EHS Pickup sharps_container->contaminated_disposal non_sharps_container->contaminated_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cathepsin C-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals require immediate and precise safety information when handling chemical compounds. This guide provides essential safety protocols and logistical plans for the use of Cathepsin C-IN-5, a potent and selective inhibitor of Cathepsin C. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Essential Safety and Handling

The safe handling of this compound necessitates a proactive approach to personal and environmental protection. The following procedures are based on the official Safety Data Sheet (SDS) and are designed to minimize exposure risks.

  • Eye Protection: Always wear safety goggles with side-shields to prevent accidental splashes.[1][2]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator is required.[1][2]

Engineering Controls: The laboratory environment must be equipped to handle this compound safely.

  • Ventilation: Use this compound only in areas with adequate exhaust ventilation to minimize inhalation exposure.[1][2]

Operational and Disposal Plan

A systematic approach to the entire lifecycle of the compound, from receiving to disposal, is crucial for operational safety and efficiency.

Receiving and Storage:

  • Upon receipt, centrifuge the vial to ensure the entire compound is at the bottom.

  • Store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[4]

  • Stock solutions should be stored at -80°C for up to 6 months or at -20°C for one month.[4][5] Avoid repeated freeze-thaw cycles.[4]

  • Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Handling and Preparation of Solutions:

  • Avoid inhalation, and contact with eyes and skin.[1] Prevent the formation of dust and aerosols.[1]

  • For preparing stock solutions, refer to the solubility information on the product webpage.[4] When using DMSO, ensure the final concentration in cell culture media is less than 0.5% to prevent cytotoxicity.[4]

Accidental Release Measures:

Disposal:

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.[5]

ParameterValueNotes
IC50 (Cathepsin C) 59.9 nM
IC50 (Cathepsin L) 4.26 µM
IC50 (Cathepsin S) >5 µM
IC50 (Cathepsin B) >5 µM
IC50 (Cathepsin K) >5 µM
IC50 (THP-1 cells) 115.4 nM
IC50 (U937 cells) 70.2 nM
Storage (Solid) -20°C (3 years), 4°C (2 years)[4]
Storage (Solution) -80°C (6 months), -20°C (1 month)[4][5]

Safe Handling Workflow

The following diagram illustrates the standard operational workflow for handling this compound, from initial receipt to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment receiving Receiving & Verification storage Appropriate Storage (-20°C or -80°C) receiving->storage Verify Integrity ppe Don Personal Protective Equipment storage->ppe Retrieve for Use handling Handling in Ventilated Area ppe->handling Enter Work Area dissolution Compound Dissolution handling->dissolution experiment Experimental Use dissolution->experiment decontamination Decontaminate Work Area experiment->decontamination Post-Experiment disposal Waste Disposal decontamination->disposal Segregate Waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.